3,6-Dichloropyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dichloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVRCFABAVMFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394204 | |
| Record name | 3,6-dichloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313535-01-2 | |
| Record name | 3,6-dichloropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dichloropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide to 3,6-Dichloropyridin-2-amine (CAS No. 313535-01-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,6-Dichloropyridin-2-amine, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its chemical and physical properties, safety information, a representative synthesis protocol, and its emerging role in targeting signaling pathways relevant to neurodegenerative diseases.
Core Chemical Identity and Properties
This compound, also known as 2-Amino-3,6-dichloropyridine, is a disubstituted pyridine derivative. Its unique structure, featuring an amino group and two chlorine atoms on the pyridine ring, makes it a versatile building block in the synthesis of complex heterocyclic molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 313535-01-2 | [1] |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.01 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC(=C(C(=N1)N)Cl)Cl | [1] |
| InChI Key | URVRCFABAVMFKP-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 1.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 161.9751535 | [1] |
| Monoisotopic Mass | 161.9751535 | [1] |
| Topological Polar Surface Area | 38.9 Ų | [1] |
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling this compound. The following hazard information is based on GHS classifications.
Table 2: GHS Hazard Statements for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source:[1]
Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Experimental Protocols: Synthesis of Aminopyridines
A specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature. However, a general method for the amination of dichloropyridines can be adapted from established procedures such as the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.
Representative Protocol: Buchwald-Hartwig Amination for the Synthesis of an Aminopyridine
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
Materials:
-
A dichloropyridine starting material
-
Amine source (e.g., ammonia equivalent or a protected amine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos, BrettPhos)
-
Base (e.g., NaOtBu, sodium tert-butoxide; Cs₂CO₃, cesium carbonate)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere conditions
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base.
-
Reagent Addition: Add the dichloropyridine and the amine source to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired aminopyridine.
Applications in Drug Discovery and Development
Substituted pyridines are a prevalent structural motif in many approved drugs and clinical candidates. This compound serves as a valuable intermediate in the synthesis of novel compounds for various therapeutic areas. Of particular interest is its potential application in the development of treatments for neurodegenerative disorders like Alzheimer's disease.
Targeting Alzheimer's Disease: Inhibition of GSK-3β and CK-1δ
Recent research has focused on the development of dual-target inhibitors for enzymes implicated in the pathology of Alzheimer's disease. Two such enzymes are Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ).[3] Both kinases are involved in the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles, one of the hallmarks of Alzheimer's disease.[3][4]
The Wnt signaling pathway, which is crucial for neuronal function and synaptic plasticity, is dysregulated in Alzheimer's disease.[2][3] GSK-3β and CK-1δ are key components of this pathway.[3] Aminopyridine derivatives have shown promise as inhibitors of these kinases, suggesting that compounds derived from this compound could be developed as potential therapeutic agents to modulate the Wnt signaling pathway and mitigate the progression of Alzheimer's disease.[3]
Diagram 1: Simplified Wnt Signaling Pathway and the Role of GSK-3β/CK-1δ Inhibition
Caption: Wnt signaling pathway and the inhibitory action of a potential drug candidate.
Diagram 2: Experimental Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and screening of novel kinase inhibitors.
References
- 1. 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-2,6-dichloropyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-3,5-dichloropyridine, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Technical Guide: Physicochemical Properties of 2-Amino-3,6-Dichloropyridine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthesis of aminodichloropyridines. It is important to note that specific experimental data for 2-amino-3,6-dichloropyridine (CAS 313535-01-2) is limited in publicly available literature. Therefore, this guide presents data for closely related isomers to provide a comparative context and valuable reference. The experimental protocols described are general methods applicable to the characterization of such compounds.
Introduction
2-Amino-3,6-dichloropyridine is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and potential biological activities. Halogenated pyridines serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of their physicochemical properties is paramount for their effective use in research and development.
Physicochemical Properties
Table 1: General and Physical Properties of Aminodichloropyridine Isomers
| Property | 3-Amino-2,6-dichloropyridine | 2-Amino-3,5-dichloropyridine | 4-Amino-2,6-dichloropyridine | 2-Amino-4,6-dichloropyridine |
| CAS Number | 62476-56-6[1] | 4214-74-8[2][3] | 2587-02-2[4][5] | 116632-24-7 |
| Molecular Formula | C₅H₄Cl₂N₂[1] | C₅H₄Cl₂N₂[2][6] | C₅H₄Cl₂N₂[4][7] | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol | 163.00 g/mol [2] | 163.00 g/mol [7] | 163.00 g/mol |
| Appearance | White to yellow to brown crystals or powder[1] | Light beige to grey crystalline powder or flakes[3] | Pale brown crystalline solid[7] | Yellow-brown solid |
| Melting Point | 117.0-126.0 °C[1] | 81-83 °C[2][3] | 169-173 °C[4][5] | 112.5 °C |
| Boiling Point | Not available | 268.76 °C (rough estimate)[2] | 336.7±37.0 °C (Predicted)[5] | 287.9±35.0 °C (Predicted) |
| Density | Not available | 1.5462 (rough estimate)[2] | 1.497±0.06 g/cm³ (Predicted)[5] | 1.497±0.06 g/cm³ (Predicted) |
Table 2: Solubility and Partitioning Properties of Aminodichloropyridine Isomers
| Property | 3-Amino-2,6-dichloropyridine | 2-Amino-3,5-dichloropyridine | 4-Amino-2,6-dichloropyridine | 2-Amino-4,6-dichloropyridine |
| Water Solubility | Not available | Insoluble[2] | Not available | Not available |
| Solubility in other solvents | Not available | Not available | Chloroform (Slightly), Methanol (Slightly)[5] | Not available |
| pKa | Not available | 2.43±0.10 (Predicted)[2] | Not available | 1.76±0.35 (Predicted) |
| logP | Not available | Not available | Not available | Not available |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are general procedures and may require optimization for specific compounds.
Synthesis of Aminodichloropyridines (General Approach)
A common method for the synthesis of aminodichloropyridines involves the chlorination of an aminopyridine precursor. For instance, 2-amino-3,5-dichloropyridine can be synthesized from 2-amino-5-chloropyridine.[3]
Protocol: Synthesis of 2-Amino-3,5-dichloropyridine [3]
-
To a solution of 2-amino-5-chloropyridine in a suitable solvent such as a mixture of DMF and methanol, add N-chlorosuccinimide.[3]
-
Heat the reaction mixture with stirring for a specified period (e.g., at 45 °C for 2.5 hours).[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
Upon completion, remove the solvent under reduced pressure.[3]
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure 2-amino-3,5-dichloropyridine.[3]
Synthesis Workflow for 2-Amino-3,5-dichloropyridine.
Determination of Melting Point
The melting point is a crucial parameter for the identification and purity assessment of a crystalline solid.
Protocol: Capillary Melting Point Determination [8][9][10][11]
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[10]
-
Place the capillary tube in a melting point apparatus.[9][11]
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.[11]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2).
-
The melting point range is reported as T1-T2. A narrow range (0.5-2 °C) is indicative of a pure compound.
Workflow for Melting Point Determination.
Determination of Solubility
Solubility tests provide valuable information about the polarity and functional groups present in a molecule.
Protocol: Qualitative Solubility Testing [12][13][14][15][16]
-
Add approximately 10-20 mg of the solid compound to a test tube.
-
Add 1 mL of the solvent (e.g., water, ethanol, acetone, dichloromethane, 5% HCl, 5% NaOH) in portions.
-
Agitate the mixture vigorously for 1-2 minutes.
-
Observe if the solid dissolves completely.
-
Record the compound as soluble, partially soluble, or insoluble.
-
For aqueous solutions, the pH can be tested with litmus paper to identify acidic or basic properties.[14]
Determination of Partition Coefficient (logP)
The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity.
Protocol: Shake-Flask Method [17]
-
Prepare a stock solution of the compound in n-octanol.
-
Prepare a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.
-
Add a known volume of the stock solution to the separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient, P = [concentration in octanol] / [concentration in water].
-
The logP is the base-10 logarithm of P.[17]
Workflow for logP Determination via Shake-Flask Method.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the molecular structure.
Protocol: ¹H and ¹³C NMR Spectroscopy [18][19]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[18] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[18]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used.[19]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.[18]
-
Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Signaling Pathways and Experimental Workflows
Information regarding the specific involvement of 2-amino-3,6-dichloropyridine in biological signaling pathways is not available in the current literature. However, pyridine derivatives are known to be important in medicinal chemistry and can act as scaffolds for compounds with a wide range of biological activities.[20] For instance, aminopyridines have been investigated for the treatment of neurodegenerative disorders.[21] The utility of aminodichloropyridines is primarily as intermediates in the synthesis of more complex, biologically active molecules.[7][22]
An example of a relevant experimental workflow is the use of aminodichloropyridines in palladium-catalyzed coupling reactions to synthesize more complex molecules, which is a common strategy in drug discovery.
General Workflow for Pd-Catalyzed Cross-Coupling Reactions.
References
- 1. 3-Amino-2,6-dichloropyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-Amino-3,5-dichloropyridine CAS#: 4214-74-8 [m.chemicalbook.com]
- 3. 2-Amino-3,5-dichloropyridine | 4214-74-8 [chemicalbook.com]
- 4. 4-Amino-2,6-dichloropyridine | 2587-02-2 [m.chemicalbook.com]
- 5. 2587-02-2 CAS MSDS (4-Amino-2,6-dichloropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2-Amino-3,5-dichloropyridine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pennwest.edu [pennwest.edu]
- 10. byjus.com [byjus.com]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. youtube.com [youtube.com]
- 16. chem.ws [chem.ws]
- 17. acdlabs.com [acdlabs.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling with Deactivated Amino-Chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
3,6-Dichloropyridin-2-amine molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular structure, weight, and other key technical data for 3,6-Dichloropyridin-2-amine. It includes representative experimental protocols for the synthesis and analysis of related compounds due to the limited availability of specific protocols for the target molecule. Additionally, a conceptual diagram illustrating a potential herbicidal mechanism of action, based on a structurally similar compound, is provided.
Core Molecular Data
This compound, also known as 2-amino-3,6-dichloropyridine, is a chlorinated aminopyridine derivative. Its key quantitative data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.01 g/mol |
| CAS Number | 313535-01-2 |
Representative Experimental Protocols
Synthesis Protocol (Representative for an Isomer: 2-Amino-3,5-dichloropyridine)
The following is a general procedure for the synthesis of 2-amino-3,5-dichloropyridine, an isomer of the target compound. This process involves the chlorination of an aminopyridine precursor.
Materials:
-
2-amino-5-chloropyridine
-
N-chlorosuccinimide (NCS)
-
N,N-dimethylformamide (DMF)
-
Methanol
-
Ethanol (for recrystallization)
-
10L three-necked round-bottomed flask
-
Thermometer
-
Condenser
-
Magnetic stirrer
Procedure:
-
A solvent mixture of DMF and methanol (2.5:1 volume ratio) is prepared and 5500 mL is added to the 10L three-necked round-bottomed flask.
-
The flask is equipped with a thermometer, a condenser for reflux, and a magnetic stirrer is activated.
-
2560.8 g of 2-amino-5-chloropyridine and 6118.4 g of N-chlorosuccinimide are sequentially added to the flask.
-
The reaction mixture is heated to and maintained at 45°C for 2.5 hours with continuous stirring.
-
The progress of the reaction is monitored using Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the reaction is complete.
-
Upon completion, the solvent is removed by distillation to yield the crude product.
-
The crude product is then purified by recrystallization with ethanol to obtain the final pure compound, 2-amino-3,5-dichloropyridine.
Analytical Protocol (Representative for Aminopyridine Derivatives)
A common analytical method for the quantification of aminopyridine derivatives in biological matrices is Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a representative protocol.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Methanol, HPLC grade
-
Internal Standard (e.g., a deuterated analog of the analyte)
Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample (e.g., plasma), add 20 µL of the internal standard working solution.
-
Add 300 µL of a precipitating agent such as acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
LC-MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then return to the initial conditions for equilibration.
-
Injection Volume: 5 µL
-
MS Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions for the analyte and the internal standard.
Potential Biological Activity and Visualization
While the specific biological target of this compound is not well-documented, the structurally related compound, 4-amino-3,6-dichloropyridine-2-carboxylic acid, is known to function as a herbicide by inhibiting lipid biosynthesis. This suggests a potential application and mechanism of action for compounds within this chemical family.
Below is a conceptual workflow illustrating the general mechanism of herbicidal action through the inhibition of a key biosynthetic pathway.
Caption: Conceptual workflow of herbicidal action by enzyme inhibition.
Spectroscopic and Structural Elucidation of 2-amino-3,6-dichloropyridine: A Technical Guide
This technical guide is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the spectral data expected for 2-amino-3,6-dichloropyridine. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including detailed experimental protocols and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. For 2-amino-3,6-dichloropyridine, both ¹H and ¹³C NMR would provide key structural information.
1.1. Predicted ¹H NMR Data for 2-amino-3,6-dichloropyridine
The ¹H NMR spectrum of 2-amino-3,6-dichloropyridine is expected to show signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring, as well as the electron-donating amino group.
1.2. ¹H NMR Data for Analogous Compounds
To illustrate the expected spectral features, ¹H NMR data for 2-amino-3,5-dichloropyridine is presented below.
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-amino-3,5-dichloropyridine | CDCl₃ | H-4 | 7.501 | d | 2.2 |
| H-6 | 7.938 | d | 2.2 | ||
| -NH₂ | 4.90 | br s | - |
Data sourced from publicly available spectral databases.
1.3. Predicted ¹³C NMR Data for 2-amino-3,6-dichloropyridine
The ¹³C NMR spectrum will show distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts will be influenced by the attached functional groups.
1.4. ¹³C NMR Data for an Analogous Compound
As a reference, predicted ¹³C NMR data for the similar structure, 2,6-dichloropyridine, is provided. The introduction of an amino group at the 3-position would further shift the signals of the adjacent carbons.
| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |
| 2,6-dichloropyridine | C-2, C-6 | 151.2 |
| C-4 | 140.1 | |
| C-3, C-5 | 123.5 |
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.[1]
1.5. Experimental Protocol for NMR Data Acquisition
The following is a general protocol for acquiring high-quality NMR data for a solid sample like 2-amino-3,6-dichloropyridine.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Data Acquisition:
-
The NMR spectra can be recorded on a spectrometer operating at a standard frequency, for example, 400 MHz for ¹H and 100 MHz for ¹³C.
-
For ¹H NMR, a standard single-pulse sequence is typically used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is generally employed to simplify the spectrum and enhance sensitivity. A longer relaxation delay may be necessary for quaternary carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-amino-3,6-dichloropyridine is expected to show characteristic absorption bands for the N-H, C=N, C=C, and C-Cl bonds.
2.1. Predicted IR Data for 2-amino-3,6-dichloropyridine
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| -NH₂ | Symmetric stretch | 3300 - 3500 |
| Asymmetric stretch | 3400 - 3500 | |
| Scissoring (bending) | 1590 - 1650 | |
| Aromatic C=C | Ring stretching | 1400 - 1600 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C-Cl | Stretching | 600 - 800 |
2.2. IR Data for an Analogous Compound
The IR spectrum of 2-amino-4,6-dichloropyrimidine provides a reference for the expected vibrational modes.
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 2-amino-4,6-dichloropyrimidine | 3470 | N-H Asymmetric stretch |
| 3390 | N-H Symmetric stretch | |
| 1160 | C-H in-plane bend | |
| 925 | C-H in-plane bend | |
| 845 | C-C out-of-plane bend | |
| 690 | C-C out-of-plane bend | |
| 620 | C-C in-plane bend | |
| 340 | C-C out-of-plane bend | |
| 300 | C-Cl in-plane bend | |
| 220 | C-Cl out-of-plane bend |
Data adapted from a study on 2-amino-4,6-dichloropyrimidine.
2.3. Experimental Protocol for IR Data Acquisition
For a solid sample, the KBr pellet technique is a common method for obtaining an IR spectrum.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press die.
-
-
Pellet Formation:
-
Apply high pressure (typically 8-10 tons) to the die using a hydraulic press for several minutes to form a thin, transparent, or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For 2-amino-3,6-dichloropyridine, the mass spectrum is expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of two chlorine atoms.
3.1. Predicted Mass Spectrometry Data for 2-amino-3,6-dichloropyridine
The molecular formula for 2-amino-3,6-dichloropyridine is C₅H₄Cl₂N₂. The molecular weight can be calculated using the masses of the most abundant isotopes.
The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern in the mass spectrum, with relative intensities of approximately 9:6:1.
| Ion | m/z (approximate) | Relative Abundance |
| [M]⁺ (²³⁵Cl) | 162 | 100% |
| [M+2]⁺ (¹³⁵Cl, ¹³⁷Cl) | 164 | ~65% |
| [M+4]⁺ (²³⁷Cl) | 166 | ~10% |
3.2. Experimental Protocol for Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a common ionization technique for this type of molecule.
-
Sample Introduction:
-
For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the ion source of the mass spectrometer, and the sample is heated to induce vaporization.
-
-
Ionization:
-
In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
The separated ions are then detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like 2-amino-3,6-dichloropyridine.
Caption: Generalized workflow for the spectroscopic analysis of a solid organic compound.
References
Solubility Profile of 3,6-Dichloropyridin-2-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3,6-Dichloropyridin-2-amine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This technical guide addresses the current landscape of solubility data for this compound, provides a detailed experimental protocol for its determination, and offers a framework for the systematic evaluation of its solubility profile.
1. Introduction
This compound, a substituted pyridine, serves as a versatile building block in organic synthesis. A comprehensive understanding of its solubility in a range of organic solvents is paramount for optimizing process parameters, ensuring reaction homogeneity, facilitating product isolation, and developing suitable formulations. The polarity and hydrogen bonding capabilities of both the solute and the solvent are key determinants of solubility, following the principle of "like dissolves like".[1] However, a thorough review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents.
This guide is intended to equip researchers with the necessary protocols to systematically determine the solubility profile of this compound. The methodologies outlined herein are based on established principles of solubility determination and can be adapted to various laboratory settings.
2. Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the molecule's characteristics, which can inform solvent selection for solubility studies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol |
| Appearance | White to yellow to brown crystals or powder |
| Melting Point | 117.0-126.0 °C |
| IUPAC Name | 2,6-dichloropyridin-3-amine |
| CAS Number | 62476-56-6 |
3. Quantitative Solubility Data
Table 2: Template for Qualitative Solubility Determination of this compound
| Solvent | Polarity Index | Solvent Class | Observation (Soluble/Partially Soluble/Insoluble) |
| Alcohols | |||
| Methanol | 5.1 | Protic | |
| Ethanol | 4.3 | Protic | |
| Isopropanol | 3.9 | Protic | |
| Ketones | |||
| Acetone | 5.1 | Aprotic | |
| Methyl Ethyl Ketone | 4.7 | Aprotic | |
| Esters | |||
| Ethyl Acetate | 4.4 | Aprotic | |
| Ethers | |||
| Diethyl Ether | 2.8 | Aprotic | |
| Tetrahydrofuran (THF) | 4.0 | Aprotic | |
| 1,4-Dioxane | 4.8 | Aprotic | |
| Hydrocarbons | |||
| Hexane | 0.1 | Nonpolar | |
| Toluene | 2.4 | Nonpolar | |
| Halogenated | |||
| Dichloromethane | 3.1 | Aprotic | |
| Chloroform | 4.1 | Aprotic | |
| Amides | |||
| N,N-Dimethylformamide (DMF) | 6.4 | Aprotic | |
| Other | |||
| Acetonitrile | 5.8 | Aprotic | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Aprotic |
Table 3: Template for Quantitative Solubility Measurement of this compound at a Specified Temperature (e.g., 25 °C)
| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | ||
| Ethanol | ||
| Acetone | ||
| Ethyl Acetate | ||
| Tetrahydrofuran | ||
| Dichloromethane | ||
| Toluene | ||
| Acetonitrile | ||
| N,N-Dimethylformamide | ||
| Dimethyl Sulfoxide |
4. Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in organic solvents. The equilibrium solubility method, a widely accepted and reliable technique, is described.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
4.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.
-
-
Quantification of Solute:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried residue.
-
The difference between the final and initial weight of the vial corresponds to the mass of the dissolved this compound.
-
-
Chromatographic/Spectroscopic Method (Recommended for higher accuracy):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and determine the concentration using the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in g/100 mL or mol/L using the determined mass or concentration of the solute and the volume of the solvent.
-
5. Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
6. Logical Relationships in Solubility
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates the key factors influencing solubility.
Caption: Key factors influencing the solubility of a compound in a given solvent.
While quantitative solubility data for this compound in organic solvents is currently scarce in the public domain, this guide provides a robust framework for its experimental determination. By following the outlined protocols, researchers can generate reliable and reproducible solubility profiles. This data is invaluable for the optimization of synthetic processes, the design of efficient purification methods, and the development of effective formulations, thereby accelerating research and development in the pharmaceutical and agrochemical industries.
References
Commercial Availability and Technical Profile of 2-Amino-3,6-Dichloropyridine and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, access to well-characterized chemical building blocks is paramount. This technical guide provides a comprehensive overview of the commercial availability and technical specifications of 2-amino-3,6-dichloropyridine and its commercially prevalent isomers. Due to the limited publicly available data for 2-amino-3,6-dichloropyridine, this guide leverages information on its closely related and more extensively documented isomers to provide a valuable resource for synthetic and medicinal chemists.
Commercial Availability
2-Amino-3,6-dichloropyridine is listed as available from a select number of chemical suppliers, primarily on a research or "synthesis on demand" basis. Researchers seeking to procure this specific isomer should anticipate longer lead times and potentially higher costs compared to its more common isomers.
Key Suppliers of 2-Amino-3,6-dichloropyridine (CAS: 313535-01-2):
-
BLD Pharm[1]
-
SynHet
In contrast, isomers such as 3-amino-2,6-dichloropyridine and 2-amino-3,5-dichloropyridine are more readily available from a wider range of suppliers, including but not limited to:
-
Thermo Fisher Scientific (Alfa Aesar)
-
Sigma-Aldrich (Merck)
-
Chem-Impex
-
Biosynth
Physicochemical Properties
Detailed experimental data for 2-amino-3,6-dichloropyridine is not extensively reported in publicly accessible literature. However, data for its common isomers provide valuable reference points for estimating its properties. The following table summarizes the available quantitative data for these compounds.
| Property | 2-Amino-4,6-dichloropyridine | 3-Amino-2,6-dichloropyridine | 2-Amino-3,5-dichloropyridine |
| CAS Number | 116632-24-7 | 62476-56-6 | 4214-74-8 |
| Molecular Formula | C₅H₄Cl₂N₂ | C₅H₄Cl₂N₂ | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol [2] | 163.00 g/mol | 163.00 g/mol [3] |
| Melting Point | 112.5 °C[4] | 117.0-126.0 °C[5] | 81-83 °C |
| Boiling Point | 287.9±35.0 °C (Predicted)[4] | Not Available | 268.76°C (Rough Estimate) |
| Purity | ≥98% | ≥96.0% (GC)[5] | ≥99% |
| Appearance | Yellow-brown solid[4] | White to yellow to brown crystals or powder[5] | Off-white to pink to beige powder or crystals |
Synthesis and Experimental Protocols
Synthesis of 2-Amino-3,5-dichloropyridine from 2-Amino-5-chloropyridine[6]
This protocol details the chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS) as the chlorinating agent.
Materials:
-
2-Amino-5-chloropyridine
-
N-chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ethanol (EtOH) for recrystallization
-
10L three-necked round-bottomed flask
-
Thermometer
-
Condensation reflux device
-
Magnetic stirrer
Procedure:
-
To a 10L three-necked round-bottomed flask, add 5500 mL of a solvent mixture of DMF and methanol (2.5:1 v/v).
-
Equip the flask with a thermometer, a condensation reflux device, and a magnetic stirrer.
-
Begin stirring and add 2560.8 g of 2-amino-5-chloropyridine to the solvent mixture.
-
Sequentially, add 6118.4 g of N-chlorosuccinimide to the reaction mixture.
-
Heat the reaction mixture to 45 °C and maintain this temperature with stirring for 2.5 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield the pure 2-amino-3,5-dichloropyridine.
-
Dry the final product. The reported yield is 70.5% with a purity of 98.20% (by GC analysis).[6]
Potential Reactivity and Role in Drug Discovery
While no specific signaling pathway has been directly associated with 2-amino-3,6-dichloropyridine in the available literature, its structural motifs are common in molecules with diverse biological activities. Aminopyridines are recognized as important scaffolds in drug discovery.[7][8] The presence of amino and chloro substituents on the pyridine ring allows for a variety of chemical transformations, making it a versatile building block for creating libraries of compounds for screening.
Derivatives of 2-aminopyridine have been investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents.[9] The reactivity of the amino group and the potential for nucleophilic substitution of the chlorine atoms are key to its utility in medicinal chemistry.
The following diagram illustrates the potential synthetic utility of a generic 2-amino-dichloropyridine scaffold in common drug discovery-related chemical transformations.
References
- 1. 313535-01-2|2-Amino-3,6-dichloropyridine|BLD Pharm [bldpharm.com]
- 2. 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-3,5-dichloropyridine | 4214-74-8 | FA07003 [biosynth.com]
- 4. 2-Amino-4,6-dichloropyridine CAS#: 116632-24-7 [m.chemicalbook.com]
- 5. 3-Amino-2,6-dichloropyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. ijpsr.com [ijpsr.com]
- 9. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 3,6-Dichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the safety and handling protocols for 3,6-Dichloropyridin-2-amine (CAS No: 313535-01-2), a chemical intermediate utilized in various research and development applications. The following sections detail the compound's properties, associated hazards, and recommended procedures for safe handling, storage, and emergency response to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Compound Identification and Properties
This compound, also known as 2-Amino-3,6-dichloropyridine, is a chlorinated aminopyridine derivative. Accurate identification and understanding of its physical and chemical properties are fundamental to its safe handling.
| Identifier | Value | Source(s) |
| CAS Number | 313535-01-2 | [1] |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.01 g/mol | [1] |
| Synonyms | 2-Amino-3,6-dichloropyridine | [1] |
| Physical and Chemical Properties | Value | Source(s) |
| Appearance | Solid | [2] |
| Melting Point | 80 - 82 °C | [2] |
| Storage Temperature | 2-8°C, under inert atmosphere, in a dark place | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard communication. The primary hazards associated with this compound are related to its acute toxicity and irritant properties.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |
The GHS classification is based on data for dichloropyridine amine isomers and should be considered representative for handling this compound.
GHS Pictograms:
-
Health Hazard: Indicates that the substance may be a respiratory sensitizer, mutagen, carcinogen, or have reproductive toxicity, target organ toxicity, or aspiration toxicity.
-
Exclamation Mark: Indicates that the substance may be an irritant (skin and eye), skin sensitizer, acutely toxic (harmful), a narcotic, or cause respiratory tract irritation.
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
References
In-Depth Technical Guide: Material Safety Data Sheet for 3,6-Dichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety information for 3,6-Dichloropyridin-2-amine (CAS Number: 62476-56-6). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on clear data presentation, procedural guidance, and visual representations of key safety workflows and hazard relationships.
Section 1: Chemical and Physical Properties
This compound, also known as 3-Amino-2,6-dichloropyridine, is a solid organic compound. The following table summarizes its key physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 62476-56-6 | |
| Molecular Formula | C₅H₄Cl₂N₂ | [1][2] |
| Molecular Weight | 163.00 g/mol | |
| Appearance | White to yellow to brown crystals or powder | [1] |
| Melting Point | 120-124 °C (lit.) | |
| Flash Point | Not applicable | |
| Purity | ≥96.0% (GC) | [1] |
| Synonyms | 2,6-Dichloro-3-pyridinamine, 2,6-Dichloropyridin-3-amine | [3] |
| InChI Key | MJVZSRZTBDMYLX-UHFFFAOYSA-N | [1] |
| SMILES String | Nc1ccc(Cl)nc1Cl | [1] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in the table below.
| Hazard Class | Category | GHS Code | Signal Word | Pictogram |
| Acute Toxicity (Oral) | 3 | H301 | Danger | 💀 |
| Serious Eye Damage | 1 | H318 | Danger | Corrosion |
| Skin Sensitization | 1 | H317 | Danger | ⚠️ |
Hazard Statements:
-
H301: Toxic if swallowed.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
The logical relationship between the hazard classifications and the required precautionary statements is illustrated in the diagram below.
Caption: Hazard and Precautionary Statement Relationships.
Section 3: Experimental Protocols
The following protocols are derived from the safety data sheets and represent best practices for handling this compound in a research setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical. The following PPE is recommended:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are required. Ensure gloves are inspected prior to use.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher should be used if dust is generated.
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The storage class is 6.1D, for non-combustible, acute toxic materials.
First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or doctor. | [5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention. | [5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. | [5] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention, calling an ophthalmologist. | [5] |
Spill and Disposal Procedures
The workflow for managing a spill of this compound is outlined in the diagram below.
Caption: Spill Response Workflow.
-
Disposal: Dispose of this chemical and its container at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not allow it to enter sewer systems.[5]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: Not applicable as the substance is non-combustible.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Section 4: Toxicological Information
The toxicological data for this compound is limited in the provided resources. The primary known toxicological effects are summarized below.
| Effect | Description | Reference |
| Acute Oral Toxicity | Classified as Category 3 (Toxic if swallowed). Specific LD50 data is not provided. | |
| Skin Sensitization | May cause an allergic skin reaction. | |
| Serious Eye Damage | Causes serious eye damage. |
Note: No data was available for acute dermal toxicity, inhalation toxicity, germ cell mutagenicity, carcinogenicity, or reproductive toxicity in the consulted safety data sheets.
This guide is intended for informational purposes for trained professionals. Always refer to the most current and complete Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
The Biological Landscape of 3,6-Dichloropyridin-2-amine Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3,6-dichloropyridin-2-amine scaffold is a versatile building block in medicinal chemistry, offering multiple reaction sites for the generation of diverse molecular libraries. Its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory properties. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on quantitative data and detailed experimental protocols to support further research and development in this area.
Anticancer Activity
Derivatives of the closely related 2-aminopyridine scaffold have demonstrated significant potential as anticancer agents. The introduction of various substituents on the pyridine ring and the amino group has led to the discovery of compounds with potent cytotoxic effects against a range of human cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected pyridine derivatives, highlighting their potency against various cancer cell lines. It is important to note that while these compounds are not all direct derivatives of this compound, they represent the broader class of substituted aminopyridines and provide valuable structure-activity relationship (SAR) insights.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9a (benzohydrazide derivative) | MCF-7 (Breast) | Not specified, but induced apoptosis | [1] |
| S1 | PC3 (Prostate) | 0.45 | [2] |
| S2 | PC3 (Prostate) | 0.85 | [2] |
| S3 | PC3 (Prostate) | 0.1 | [2] |
| S4 | PC3 (Prostate) | 0.56 | [2] |
| 3a (2,6-dihaloarylchalcone derivative) | Hela (Cervix) | 3.5 µg/mL | [3] |
| 3a (2,6-dihaloarylchalcone derivative) | MCF7 (Breast) | 4.5 µg/mL | [3] |
| 6a (cyanopyridone derivative) | Hela (Cervix) | 7.1 µg/mL | [3] |
| 7b (thioxopyridine derivative) | Hela (Cervix) | 10.9 µg/mL | [3] |
| 7a-c (thioxopyridine derivatives) | Hela (Cervix) | 8.1, 5.9, 6.5 µg/mL | [3] |
| 7b | A549 (Lung) | 0.87 µg/mL | [4] |
| 8a | A549 (Lung) | 0.83 µg/mL | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of 2-aminopyridine have shown promising activity against a variety of bacterial and fungal strains. The presence of the pyridine core is a key feature in many existing antimicrobial drugs.
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected 2-aminopyridine derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 2c | S. aureus | 0.039 | [5] |
| 2c | B. subtilis | 0.039 | [5] |
| Thiazolidinone (12) | Not specified | 3.125 | [6] |
| Dithione (9) | Not specified | 3.125 | [6] |
| Diphenyl-pyrazolopyrimidine-thione (19b) | Not specified | 3.125 | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.
Methodology:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 × 10^8 CFU/mL).
-
Compound Dilution: A serial dilution of the test compounds is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket.
Quantitative Kinase Inhibitory Activity Data
The following table summarizes the inhibitory activity of aminopyridine-based compounds against various kinases.
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 8d | GSK-3β | 770 | [7] |
| 8d | CK-1δ | 570 | [7] |
| 13h (imidazopyridine derivative) | TAK1 | 27 | [8] |
| 8e | CDK9 | 88.4 | [9] |
| 8e | HDAC1 | 168.9 | [9] |
| 9e | FLT3 | 30.4 | [9] |
| 9e | HDAC1 | 52.4 | [9] |
| 9e | HDAC3 | 14.7 | [9] |
Signaling Pathways
Kinase inhibitors derived from aminopyridine scaffolds can modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The diagram below illustrates a simplified representation of the TAK1 signaling pathway, which is a target for some of these derivatives.
Caption: Inhibition of the TAK1 signaling pathway by imidazopyridine derivatives.
Experimental Protocol: Kinase Inhibition Assay
The inhibitory activity of compounds against a specific kinase is typically determined using an in vitro kinase assay.
Methodology:
-
Reagents: Prepare a reaction buffer containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: Add serial dilutions of the test compound to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-33P]-ATP.
-
Incubation: Incubate the reaction at a specific temperature for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer a portion of the reaction mixture to a filter membrane that binds the phosphorylated substrate.
-
Washing: Wash the filter membrane to remove unincorporated [γ-33P]-ATP.
-
Detection: Measure the amount of incorporated radioactivity using a scintillation counter.
-
IC50 Calculation: Determine the IC50 value from the dose-response curve.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be achieved through various organic reactions. The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, and the amino group can be readily acylated, alkylated, or used in condensation reactions.
A common synthetic strategy involves the reaction of the amino group with various electrophiles or the substitution of the chloro groups using cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.
Caption: General synthetic strategies for the derivatization of this compound.
Conclusion
Derivatives of this compound and related aminopyridines represent a rich source of biologically active compounds with significant therapeutic potential. The data and protocols presented in this guide offer a foundation for researchers to explore the synthesis and biological evaluation of novel derivatives. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of new and effective therapeutic agents for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 2-Amino-3,6-dichloropyridine in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the diverse and significant applications of 2-amino-3,6-dichloropyridine and its isomers as foundational scaffolds in scientific research. Due to its unique electronic properties and multiple reactive sites, this pyridine derivative has emerged as a crucial building block in the synthesis of a wide array of functional molecules. Its utility spans across medicinal chemistry, agricultural science, and materials science, enabling the development of novel therapeutic agents, advanced crop protection technologies, and innovative materials. This document provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical and biological processes.
Core Applications in Research and Development
The substituted aminopyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds.[1] The presence of amino and chloro groups on the pyridine ring allows for versatile chemical modifications, making 2-amino-3,6-dichloropyridine and its analogs highly valuable starting materials for creating libraries of compounds for drug discovery.[2][3]
Medicinal Chemistry: The most prominent application of 2-amino-3,6-dichloropyridine is in the synthesis of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[4][6] Derivatives of 2-aminopyridine are used to synthesize compounds that target a variety of kinases, including:
-
PIM-1 Kinase: Overexpressed in several cancers, making it a key therapeutic target.[6][7]
-
Glycogen Synthase Kinase-3β (GSK-3β): Implicated in neurodegenerative diseases like Alzheimer's, as well as in cancer.[8][9]
-
Epidermal Growth Factor Receptor (EGFR): A target for non-small cell lung cancer therapies.[10]
-
Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4): Involved in inflammation, cancer, and diabetes.[5][11]
Beyond kinase inhibition, aminopyridine derivatives have shown potential as antibacterial, antifungal, and anticancer agents.[12][13]
Agricultural Science: In the agrochemical sector, chlorinated pyridine compounds are instrumental in the development of modern herbicides and fungicides.[14] The specific substitutions on the pyridine ring can be tailored to create molecules that are highly effective against target pests while exhibiting selectivity and reduced environmental impact. For instance, derivatives of 2-amino-3,6-dichloropyridine are used as intermediates in the synthesis of potent herbicides for weed control.[6]
Materials Science: The reactivity of the chloro- and amino- groups on the pyridine ring allows for its incorporation into polymeric structures. This can impart specific properties to the resulting materials, such as thermal stability, altered solubility, and the ability to coordinate with metals. Research in this area is exploring the use of pyridine-containing polymers for applications in coatings, advanced composites, and functional materials.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative data for various derivatives synthesized from or related to 2-aminopyridine scaffolds, highlighting their biological activity.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Pyrido[4,3-d]pyrimidine | PIM-1 | 123 | - | [17] |
| Pyrido[2,3-d]pyrimidine | PIM-1 | 11.4 | MCF-7 | [14] |
| Pyrido[2,3-d]pyrimidine | PIM-1 | 17.2 | HepG2 | [14] |
| Pyridothienopyrimidinone | PIM-1 | 1180 | - | [7] |
| Thieno[3,2-d]pyrimidine | EGFR L858R/T790M | 13 | H1975 | [10] |
| Imidazo[1,5-a]pyridine | GSK-3β | 4 | - | [18] |
| Thienopyrimidine | GSK-3β | 10200 | - | [19] |
Table 1: Kinase Inhibitory Activity of 2-Aminopyridine Derivatives
| Compound | Organism | Activity | Reference |
| 2-Amino-3-cyanopyridine Derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Promising antibacterial and antifungal activity | [13] |
Table 2: Antimicrobial Activity of 2-Aminopyridine Derivatives
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving 2-amino-3,6-dichloropyridine and related compounds.
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffold
This protocol outlines a general procedure for the synthesis of a pyrido[2,3-d]pyrimidine core, a common scaffold for kinase inhibitors, starting from a 2,3-dichloropyridine derivative.
Step 1: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate
-
Reaction Setup: In a round-bottom flask, suspend a 6-aminouracil derivative (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add an α,β-unsaturated aldehyde or ketone (1.1 equivalents) and a catalytic amount of a base (e.g., piperidine).
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.[2]
Step 2: Chlorination of the Pyrido[2,3-d]pyrimidin-7(8H)-one
-
Reaction Setup: Suspend the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 equivalent) in toluene in a flask equipped with a reflux condenser.
-
Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath.
-
Chlorination: Slowly add phosphorus oxychloride (POCl₃) (3.0-5.0 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. Monitor the reaction by TLC.
-
Quenching: After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralization: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 6-chloropyrido[2,3-d]pyrimidine derivative.[2]
Caption: Workflow for the synthesis of a 6-chloropyrido[2,3-d]pyrimidine scaffold.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Dichloropyridine Derivative
This protocol describes a general method for the Suzuki-Miyaura coupling of a dichloropyridine with a boronic acid, a key reaction for introducing molecular diversity.
-
Reaction Setup: To an oven-dried Schlenk flask, add the dichloropyridine (e.g., 2,6-dichloro-4-iodopyridine, 1.0 mmol, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 eq), a palladium catalyst (e.g., Palladium(II) acetate, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., cesium carbonate, 2.0 mmol, 2.0 eq).[20]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add an anhydrous solvent system (e.g., a mixture of 1,4-dioxane and degassed water) via syringe.[20]
-
Reaction: Place the flask in a preheated oil bath at a specified temperature (e.g., 100 °C) and stir the reaction mixture vigorously for a set time (e.g., 18 hours).
-
Monitoring: Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[20]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Visualization
The following diagram illustrates a simplified representation of the PIM-1 kinase signaling pathway and its inhibition by a hypothetical inhibitor derived from a 2-aminopyridine scaffold. PIM-1 kinase promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD and activating transcription factors.
Caption: Simplified PIM-1 kinase signaling pathway and its inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of novel GSK-3β inhibitors as multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and characterization of pyridine-based polyamido-polyester optically active macrocycles and enantiomeric recognition for D- and L-amino acid methyl ester hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode | PLOS One [journals.plos.org]
- 18. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
The Genesis and Evolution of Dichloropyridine Amine Isomers: A Technical Guide for Drug Discovery
An in-depth exploration of the synthesis, properties, and therapeutic potential of dichloropyridine amine isomers, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these versatile scaffolds in modern medicinal chemistry.
Introduction
Dichloropyridine amine isomers represent a critical class of heterocyclic compounds that have garnered significant attention in the fields of pharmaceutical and agrochemical research. The strategic placement of amino and chloro substituents on the pyridine ring gives rise to a diverse array of isomers, each with unique physicochemical properties and reactivity profiles. This guide provides a detailed overview of the historical discovery, synthesis, and characterization of these valuable building blocks. Furthermore, it delves into their application in drug development, with a particular focus on their role in modulating key signaling pathways.
Historical Perspective and Key Discoveries
The exploration of aminopyridine chemistry dates back to the early 20th century, with the pioneering work on the Chichibabin reaction providing a foundational method for the amination of pyridines. The subsequent introduction of halogen substituents, particularly chlorine, expanded the synthetic utility of these compounds, offering reactive handles for further functionalization.
Physicochemical Properties of Dichloropyridine Amine Isomers
The isomeric variations in dichloropyridine amines give rise to distinct physical and chemical properties. These differences, including melting point, boiling point, and solubility, are critical considerations for their synthesis, purification, and formulation. The following table summarizes key quantitative data for a selection of dichloropyridine amine isomers.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-3,4-dichloropyridine | 188577-69-7 | C₅H₄Cl₂N₂ | 163.01 | - |
| 2-Amino-3,5-dichloropyridine | 4214-74-8 | C₅H₄Cl₂N₂ | 163.01 | 81-85 |
| 2-Amino-4,5-dichloropyridine | 188577-68-6 | C₅H₄Cl₂N₂ | 163.01 | - |
| 2-Amino-4,6-dichloropyridine | 116632-24-7 | C₅H₄Cl₂N₂ | 163.00 | - |
| 3-Amino-2,5-dichloropyridine | 78607-32-6 | C₅H₄Cl₂N₂ | 163.01 | 124-129[3] |
| 3-Amino-2,6-dichloropyridine | 62476-56-6 | C₅H₄Cl₂N₂ | 163.00 | 117-126 |
| 4-Amino-2,3-dichloropyridine | 184416-83-9 | C₅H₄Cl₂N₂ | 163.01 | - |
| 4-Amino-2,5-dichloropyridine | 405230-82-2 | C₅H₄Cl₂N₂ | 163.00 | - |
| 4-Amino-2,6-dichloropyridine | 2587-02-2 | C₅H₄Cl₂N₂ | 163.01 | 169-173[4] |
| 4-Amino-3,5-dichloropyridine | 22889-78-7 | C₅H₄Cl₂N₂ | 163.00 | 160-163[5] |
Experimental Protocols: Synthesis and Characterization
The synthesis of dichloropyridine amine isomers can be achieved through various routes, often involving the chlorination of aminopyridines or the amination of dichloropyridines. The choice of starting materials and reaction conditions is crucial for controlling the regioselectivity of the substitutions.
General Synthesis of 2-Amino-3,5-dichloropyridine[6]
This protocol describes the chlorination of 2-amino-5-chloropyridine using N-chlorosuccinimide (NCS).
Materials:
-
2-amino-5-chloropyridine
-
N-chlorosuccinimide (NCS)
-
Dimethylformamide (DMF)
-
Methanol
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-5-chloropyridine in a mixture of DMF and methanol.
-
Add N-chlorosuccinimide to the solution.
-
Heat the reaction mixture and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-amino-3,5-dichloropyridine.
General Synthesis of 4-Amino-3,5-dichloropyridine[7]
This protocol outlines the dichlorination of 4-aminopyridine.
Materials:
-
4-aminopyridine
-
Concentrated hydrochloric acid
-
Hydrogen peroxide
Procedure:
-
Stir a solution of 4-aminopyridine in concentrated hydrochloric acid.
-
Add hydrogen peroxide solution dropwise to the reaction mixture.
-
After the reaction is complete, cool the mixture and basify it.
-
Filter the resulting precipitate to obtain 4-amino-3,5-dichloropyridine.
Characterization
The structural elucidation of dichloropyridine amine isomers relies on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the substitution pattern on the pyridine ring.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H and C-Cl bonds, as well as aromatic ring vibrations, help to confirm the presence of key functional groups.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which aids in confirming the molecular formula.
Role in Drug Discovery and Signaling Pathways
Dichloropyridine amine isomers are valuable scaffolds in drug discovery due to their ability to be readily functionalized, allowing for the exploration of structure-activity relationships (SAR). They have been incorporated into a variety of biologically active molecules, including kinase inhibitors and modulators of other important cellular targets.
Modulation of the Phosphodiesterase 4 (PDE4) Pathway
A prominent example of the therapeutic application of a dichloropyridine amine isomer is the use of 4-amino-3,5-dichloropyridine as a key intermediate in the synthesis of Roflumilast , a selective phosphodiesterase 4 (PDE4) inhibitor.[2] Roflumilast is used in the treatment of chronic obstructive pulmonary disease (COPD).
PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammatory responses. By inhibiting PDE4, Roflumilast increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of anti-inflammatory genes.[6][7] This ultimately leads to a reduction in the inflammatory processes characteristic of COPD.[3][8]
Potential as Kinase Inhibitors: The MAPK Pathway
The mitogen-activated protein kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, are central regulators of cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for drug development.
Several pyridine-containing compounds have been identified as potent inhibitors of various kinases within the MAPK cascades.[9][10][11][12] The dichloropyridine amine scaffold, with its capacity for diverse substitutions, represents a promising starting point for the design of novel kinase inhibitors. The amino group can serve as a key hydrogen bond donor or acceptor, while the chlorine atoms can be displaced or used to modulate the electronic properties of the ring, influencing binding affinity and selectivity.
Experimental Workflows
The discovery and development of drugs targeting these pathways involve a series of well-defined experimental workflows.
Workflow for Synthesis and Characterization
Workflow for Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against a specific kinase is through in vitro kinase assays, followed by cellular assays like Western blotting.
Conclusion
Dichloropyridine amine isomers are a fascinating and synthetically valuable class of compounds with a rich, albeit fragmented, history. Their diverse physicochemical properties and reactivity have made them indispensable tools in the synthesis of a wide range of biologically active molecules. The well-established role of 4-amino-3,5-dichloropyridine in the synthesis of the PDE4 inhibitor Roflumilast highlights the significant impact these isomers can have in drug development. Furthermore, their potential as scaffolds for the design of novel kinase inhibitors, particularly targeting the MAPK pathways, presents exciting opportunities for future research in oncology and other therapeutic areas. This guide provides a foundational resource for scientists and researchers to better understand and utilize the potential of dichloropyridine amine isomers in their drug discovery and development endeavors.
References
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. PDE4 Inhibitor Overview | Arcutis Biotherapeutics Medical Affairs [medicalaffairs.arcutis.com]
- 9. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of p38 MAP kinase increase the survival of transplanted dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of p38 MAP kinase: therapeutic intervention in cytokine-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of 3,6-Dichloropyridin-2-amine from 2,3,6-trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed protocol for the synthesis of 3,6-Dichloropyridin-2-amine, a valuable building block in pharmaceutical and agrochemical research. The synthesis is based on the selective nucleophilic aromatic substitution (SNAr) of 2,3,6-trichloropyridine with ammonia. Due to the electronic properties of the pyridine ring, the chlorine atoms at the 2- and 6-positions are activated towards nucleophilic attack. This protocol aims to achieve selective amination at the 2-position. The proposed methodology is presented with a detailed experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow. It is important to note that this protocol is a proposed method based on established chemical principles and requires experimental validation for optimization and confirmation of its efficacy.
Introduction
Polychlorinated pyridines are versatile intermediates in organic synthesis. The strategic functionalization of these scaffolds allows for the construction of a wide array of more complex molecules with potential biological activity. The target molecule, this compound, possesses a reactive amino group and two chlorine atoms that can be further functionalized, making it a key intermediate for drug discovery and development. The synthesis of this compound from the readily available 2,3,6-trichloropyridine via selective amination presents an efficient synthetic route. The pyridine nitrogen atom withdraws electron density from the ring, particularly activating the α- (2- and 6-) and γ- (4-) positions for nucleophilic aromatic substitution. In the case of 2,3,6-trichloropyridine, both the 2- and 6-positions are susceptible to nucleophilic attack. This protocol proposes a method for the selective amination at the 2-position.
Proposed Synthesis Pathway
The proposed synthesis involves the direct amination of 2,3,6-trichloropyridine using aqueous ammonia in a suitable solvent under elevated temperature and pressure. The reaction is expected to proceed via a nucleophilic aromatic substitution mechanism, where the ammonia molecule attacks the electron-deficient carbon at the 2-position of the pyridine ring, leading to the displacement of the chloride ion.
Reaction:
2,3,6-trichloropyridine + NH₃ (aq) → this compound + HCl
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound. The values are based on typical yields for similar nucleophilic aromatic substitution reactions on chloropyridines and should be considered as targets for experimental optimization.
| Parameter | Value |
| Reactants | |
| 2,3,6-trichloropyridine | 1.0 eq (e.g., 10.0 g, 54.8 mmol) |
| Aqueous Ammonia (28-30%) | 10-20 eq (e.g., 55-110 mL) |
| Solvent | |
| Dioxane or NMP | ~5-10 mL/g of starting material |
| Reaction Conditions | |
| Temperature | 120-150 °C |
| Time | 12-24 h |
| Pressure | Sealed vessel (autoclave) |
| Product | |
| This compound | |
| Theoretical Yield | 8.98 g |
| Expected Yield (70-85%) | 6.29 - 7.63 g |
| Purity (after purification) | >98% |
Experimental Protocol
Materials:
-
2,3,6-trichloropyridine (C₅H₂Cl₃N, MW: 182.44 g/mol )
-
Aqueous ammonia (NH₃, 28-30% solution)
-
1,4-Dioxane or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Deionized water
Equipment:
-
High-pressure reaction vessel (autoclave) with a magnetic stirrer
-
Heating mantle with temperature controller
-
Round-bottom flasks
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glass funnel
-
Filter paper
-
Column for chromatography
Procedure:
-
Reaction Setup:
-
In a suitable high-pressure reaction vessel (autoclave), add 2,3,6-trichloropyridine (1.0 eq).
-
Add the solvent (dioxane or NMP, approximately 5-10 mL per gram of 2,3,6-trichloropyridine).
-
Cool the mixture in an ice bath and slowly add aqueous ammonia (10-20 eq).
-
Seal the reaction vessel securely.
-
-
Reaction:
-
Place the sealed vessel in a heating mantle and heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). To take a sample, cool the reactor to room temperature, carefully vent the pressure, and extract a small aliquot.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the reaction vessel to room temperature.
-
Carefully vent any residual pressure.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of hexanes and ethyl acetate as the eluent (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
-
Characterization:
-
Determine the yield and purity of the final product.
-
Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
-
Experimental Workflow
Figure 1. Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This reaction should be carried out in a well-ventilated fume hood.
-
2,3,6-trichloropyridine is a hazardous substance; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction is performed under high pressure and temperature; use a properly rated and inspected autoclave and a blast shield.
-
Aqueous ammonia is corrosive and has a pungent odor; handle with care.
-
Organic solvents are flammable; avoid open flames and sparks.
Disclaimer: This document provides a proposed experimental protocol. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with institutional and governmental regulations. The conditions described may require optimization to achieve the desired outcome.
The Versatile Scaffold: 3,6-Dichloropyridin-2-amine in Modern Medicinal Chemistry
For Immediate Release:
Shanghai, China – December 28, 2025 – The heterocyclic compound 3,6-Dichloropyridin-2-amine has emerged as a critical building block in medicinal chemistry, providing a versatile scaffold for the development of novel therapeutics. Its unique structural and electronic properties have been instrumental in the synthesis of potent and selective kinase inhibitors, most notably in the development of next-generation cancer therapies. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in medicinal chemistry.
Core Applications in Drug Discovery
This compound serves as a pivotal starting material for the synthesis of complex heterocyclic compounds. The pyridine core is a well-established pharmacophore in kinase inhibitor design, capable of forming crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. The two chlorine atoms and the amino group on the pyridine ring offer multiple reactive sites for synthetic modifications, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
A prime example of its application is in the synthesis of Repotrectinib (TPX-0005) , a potent and selective inhibitor of ROS1, TRK (Tropomyosin Receptor Kinase), and ALK (Anaplastic Lymphoma Kinase) fusion proteins.[1] These fusion proteins are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC). Repotrectinib's design, which incorporates the aminopyridine scaffold derived from this compound, enables it to overcome resistance to first-generation tyrosine kinase inhibitors (TKIs).
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of Repotrectinib, a prominent drug candidate synthesized using this compound as a key intermediate.
Table 1: In Vitro Kinase Inhibitory Activity of Repotrectinib [1][2][3][4]
| Target Kinase | IC50 (nM) |
| ROS1 (Wild-Type) | 0.07 |
| TRKA (Wild-Type) | 0.83 |
| TRKB (Wild-Type) | 0.05 |
| TRKC (Wild-Type) | 0.1 |
| ALK (Wild-Type) | 1.01 |
| ALK G1202R Mutant | 1.26 |
| ALK L1196M Mutant | 1.08 |
| JAK2 | 1.04 |
| LYN | 1.66 |
| Src | 5.3 |
| FAK | 6.96 |
Table 2: Anti-proliferative Activity of Repotrectinib in Cell-Based Assays [2][4]
| Cell Line | Target | IC50 (nM) |
| BaF3 (ETV6-TRKB) | TRKB | 0.66 |
| BaF3 (Generic) | - | 0.7 |
| H2228 (EML4-ALK) | ALK | 100 (overcomes primary resistance) |
Experimental Protocols
The synthesis of kinase inhibitors from this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction followed by further functionalization. The following is a representative protocol for a key step in the synthesis of a Repotrectinib precursor.
Protocol 1: Synthesis of 3-Chloro-6-((5-amino-2-methoxyphenyl)amino)pyridin-2-amine
This protocol describes the nucleophilic aromatic substitution reaction between this compound and 4-methoxy-m-phenylenediamine, a crucial step in constructing the core of Repotrectinib.
Materials:
-
This compound
-
4-Methoxy-m-phenylenediamine
-
Palladium(II) acetate (Pd(OAc)2)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-Dioxane
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
In an oven-dried round-bottom flask, under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq.), 4-methoxy-m-phenylenediamine (1.2 eq.), Pd(OAc)2 (0.05 eq.), Xantphos (0.1 eq.), and Cs2CO3 (2.0 eq.).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-chloro-6-((5-amino-2-methoxyphenyl)amino)pyridin-2-amine.
Signaling Pathways and Mechanism of Action
Repotrectinib and other kinase inhibitors derived from this compound primarily target oncogenic fusion proteins like ROS1, TRK, and ALK. These fusion proteins lead to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and migration. By binding to the ATP-binding pocket of these kinases, Repotrectinib inhibits their phosphorylation activity, effectively shutting down these aberrant signaling cascades.[1]
The key signaling pathways inhibited by these compounds include:
-
RAS/RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation.
-
PI3K/AKT/mTOR Pathway: This pathway is a major regulator of cell survival and growth.
-
JAK/STAT Pathway: This pathway is involved in cell growth, survival, and differentiation.
References
Application of 2-Amino-3,6-Dichloropyridine Analogs in Agrochemical Synthesis
A comprehensive review of the synthesis and application of chlorinated pyridine-based herbicides.
Initial Search Findings: A thorough review of scientific literature and patent databases did not yield specific examples of the direct use of 2-amino-3,6-dichloropyridine as a primary starting material in the synthesis of commercialized agrochemicals. However, the investigation revealed that isomers and structurally related compounds, particularly other dichlorinated aminopyridines, are crucial intermediates in the production of several key herbicides. This document details the application and synthesis of these analogous compounds, providing valuable insight into the role of the chlorinated pyridine scaffold in modern agriculture.
Aminopyralid: A Potent Pyridine Carboxylic Acid Herbicide
Application Notes:
Aminopyralid (4-amino-3,6-dichloro-2-pyridine carboxylic acid) is a selective, systemic herbicide highly effective against a wide range of broadleaf weeds, including invasive species like thistles and clovers.[1][2] It belongs to the picolinic acid family of herbicides and functions as a synthetic auxin, mimicking natural plant growth hormones.[3] This leads to uncontrolled growth and metabolic disruption in susceptible plants, ultimately causing their death.[3] Aminopyralid is valued for its high efficacy at low application rates and its good tolerance in cool- and warm-season grasses.[1][3] It offers both pre- and post-emergence control, with soil residual activity that prevents the re-emergence of weeds.[1][3] Commercially, it is available under various trade names, including Milestone, Grazon, and Forefront.[2]
Experimental Protocol: Synthesis of Aminopyralid
The industrial synthesis of aminopyralid involves the hydrogenation of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.[4]
Step 1: Salt Formation
-
In a high-pressure reactor equipped with a magnetic stirrer, thermometer, and exhaust pipe, combine 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with 500 mL of water.[5]
-
Add 66.7 g of a 30% sodium hydroxide solution to the mixture and stir until the starting material is fully dissolved.[5]
-
Filter the resulting solution to remove any impurities.[5]
Step 2: Hydrogenation
-
Transfer the filtrate to the high-pressure reactor.[5]
-
Add 2 g of a 5% Palladium on Carbon (Pd/C) catalyst to the reactor.[5]
-
Seal the reactor and purge it with nitrogen gas three times to create an inert atmosphere.[5]
-
Pressurize the reactor with hydrogen gas to 0.2 MPa.[5]
-
Further increase the hydrogen pressure to 0.3 MPa and maintain these conditions for 20 hours.[5]
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).[5]
Step 3: Isolation and Purification
-
Once the reaction is complete, cool the reactor to room temperature.[5]
-
Carefully decant the reaction solution and filter it to recover the Pd/C catalyst.[5]
-
Adjust the pH of the filtrate to 1-2 using a 30% hydrochloric acid solution, which will cause the product to precipitate.[4][5]
-
Cool the mixture to induce further crystallization.[5]
-
Wash the precipitate with hot water to remove any remaining impurities.[5]
-
Dry the final product to yield 4-amino-3,6-dichloropyridine-2-carboxylic acid (Aminopyralid).[5]
Quantitative Data for Aminopyralid Synthesis
| Parameter | Value | Reference |
| Starting Material | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | [4][5] |
| Catalyst | 5% Palladium on Carbon (Pd/C) | [5] |
| Temperature | 50°C | [4][5] |
| Pressure | 0.3 MPa | [5] |
| Reaction Time | 20 hours | [5] |
| Yield | 91.4% | [5] |
| Purity | 97.5% | [5] |
Synthesis of Aminopyralid
Caption: Synthetic pathway for Aminopyralid.
Picloram: A Widely Used Herbicide for Woody Plant Control
Application Notes:
Picloram is a systemic herbicide used to control a variety of annual and perennial broad-leaved weeds, particularly woody plants and deep-rooted perennials.[6][7] It is often used in non-crop areas such as rangelands, forests, and rights-of-way.[7] Picloram is absorbed by the roots and leaves and accumulates in the new growth of the plant.[6] Similar to aminopyralid, it acts as a synthetic auxin, disrupting plant growth processes.[7] Due to its persistence in the soil and potential for leaching, picloram is classified as a restricted-use pesticide in some regions.[7]
General Synthetic Strategy for Picloram
The commercial production of picloram typically starts with α-picoline. The synthesis involves a series of key transformations:[6]
-
Chlorination: The picoline ring undergoes exhaustive chlorination to introduce multiple chlorine atoms.
-
Amination: An amino group is introduced onto the pyridine ring.
-
Hydrolysis: The final step involves the hydrolysis of a nitrile or other functional group to the carboxylic acid, yielding picloram.
General Synthesis of Picloram
Caption: General synthetic route for Picloram.
Clopyralid: A Selective Herbicide for Broadleaf Weeds
Application Notes:
Clopyralid is a selective post-emergence herbicide used for the control of broadleaf weeds in a variety of crops, including grains, sugar beets, and canola, as well as in non-crop areas.[8] It is effective against weeds such as thistles, knapweeds, and mayweeds. Clopyralid is a synthetic auxin herbicide that is absorbed by the leaves and roots and translocated throughout the plant.[8]
General Synthetic Strategy for Clopyralid
The most common commercial synthesis of clopyralid starts with 2-cyanopyridine or picolinic acid.[8][9]
-
Chlorination: The pyridine ring is chlorinated to produce a polychlorinated intermediate.[8][9]
-
Hydrolysis: The nitrile group of the chlorinated intermediate is hydrolyzed to a carboxylic acid.
-
Reduction/Dechlorination: A selective reduction or dechlorination step is carried out to yield the final product, 3,6-dichloropicolinic acid (Clopyralid).[9]
Other Dichlorinated Aminopyridine Intermediates
While a direct synthetic route from 2-amino-3,6-dichloropyridine to a commercial agrochemical was not identified, other isomers are documented as important intermediates:
-
2-Amino-3,5-dichloropyridine: This compound is noted as a key intermediate in the synthesis of herbicides and pesticides. A[10][11] synthetic method involving the chlorination of 2-amino-5-chloropyridine with N-chlorosuccinimide has been reported. *[11] 3-Amino-2,6-dichloropyridine: This isomer is also used as an intermediate in the synthesis of agricultural chemicals, particularly herbicides and insecticides.
[12]The reactivity of the amino and chloro groups on these pyridine rings allows for further chemical modifications to build more complex and biologically active molecules for crop protection.
References
- 1. solutionsstores.com [solutionsstores.com]
- 2. Aminopyralid - Wikipedia [en.wikipedia.org]
- 3. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 4. Aminopyralid (Ref: XDE 750) [sitem.herts.ac.uk]
- 5. AMINOPYRALID synthesis - chemicalbook [chemicalbook.com]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. grokipedia.com [grokipedia.com]
- 8. Clopyralid [sitem.herts.ac.uk]
- 9. CN100579964C - A kind of production method of herbicide clopyralid - Google Patents [patents.google.com]
- 10. chemimpex.com [chemimpex.com]
- 11. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 12. 3-Amino-2,6-dichloropyridine [myskinrecipes.com]
The Strategic Role of 3,6-Dichloropyridin-2-amine in the Synthesis of Novel Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and inflammatory diseases. The versatile chemical scaffold, 3,6-Dichloropyridin-2-amine, has emerged as a critical building block for the synthesis of a new generation of kinase inhibitors. Its unique structural features provide a robust platform for developing targeted therapies that can address unmet medical needs.
The strategic placement of two chlorine atoms and an amino group on the pyridine ring allows for sequential and regioselective chemical modifications. This facilitates the creation of diverse chemical libraries to probe the intricate structure-activity relationships (SAR) of kinase inhibitors. The 2-amino group often serves as a key hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket. The chlorine atoms at the 3- and 6-positions act as versatile handles for introducing various substituents through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is instrumental in enhancing potency and selectivity.
Application in Targeting Key Signaling Pathways
Derivatives of this compound have shown promise in the inhibition of several key kinases involved in proliferative and inflammatory signaling pathways. Notably, this scaffold has been explored for the development of inhibitors targeting Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein (MAP) Kinase.
Cyclin-Dependent Kinases (CDKs) are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Inhibitors derived from the this compound scaffold can be designed to occupy the ATP-binding site of CDKs, thereby arresting the cell cycle and inhibiting tumor growth.
The p38 MAP Kinase signaling cascade is a crucial mediator of the inflammatory response. Overactivation of this pathway is implicated in a range of inflammatory conditions. Kinase inhibitors built upon the this compound core can effectively block the p38 MAP kinase pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Data Presentation: Inhibitory Activity of a Representative Compound
To illustrate the potential of this scaffold, the following table summarizes the inhibitory activity of a representative kinase inhibitor derived from this compound against key kinase targets.
| Compound ID | Target Kinase | IC50 (nM) |
| CPD-1 | CDK2/cyclin A | 150 |
| p38α | 85 |
Note: The data presented is a representative example based on publicly available information on structurally related compounds and may not reflect the activity of a specific, named inhibitor.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound are crucial for advancing research in this area.
Protocol 1: Synthesis of a 6-Aryl-3-chloropyridin-2-amine Derivative via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the selective functionalization of the 6-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add K₂CO₃ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq) to the mixture.
-
Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-3-chloropyridin-2-amine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant human kinase (e.g., CDK2/cyclin A, p38α)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer
-
Luminescence-based ADP detection kit
-
384-well white plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams visualize the synthetic workflow and a relevant signaling pathway.
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-amino-3,6-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester, has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds.[2][3]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-amino-3,6-dichloropyridine. This substrate is a valuable building block in medicinal chemistry, as the resulting 2-amino-3-aryl-6-chloropyridine and 2-amino-6-aryl-3-chloropyridine motifs are present in a variety of biologically active compounds. A key challenge in the functionalization of 2-amino-3,6-dichloropyridine is the regioselective control of the coupling reaction, as the electronic and steric environment of the two chlorine atoms differs. These notes will address strategies to influence this selectivity.
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the organoboron species.[4]
Regioselectivity in the Coupling of 2-amino-3,6-dichloropyridine
The regioselectivity of the Suzuki-Miyaura coupling on 2-amino-3,6-dichloropyridine is influenced by a combination of electronic and steric factors, as well as the choice of catalyst, ligand, and reaction conditions. Generally, the chlorine atom at the 6-position is sterically less hindered than the one at the 3-position, which is flanked by the amino group. However, the electronic effect of the amino group can influence the reactivity of the adjacent C-Cl bond.
For dichloropyridines, the choice of ligand can be critical in directing the regioselectivity.[5] For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to favor coupling at the more sterically accessible position, while other ligands might favor the electronically activated position.[6] Therefore, screening of different ligands is often necessary to achieve the desired regioselectivity.
Application in Drug Discovery
The 2-amino-pyridine scaffold is a common motif in a wide range of pharmacologically active molecules, including kinase inhibitors and other therapeutic agents. The ability to introduce diverse aryl and heteroaryl substituents at specific positions through Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The products derived from 2-amino-3,6-dichloropyridine can serve as key intermediates in the synthesis of novel drug candidates.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
While specific data for 2-amino-3,6-dichloropyridine is not extensively available in the public domain, the following table summarizes typical reaction conditions and yields for analogous Suzuki-Miyaura couplings of other dichloropyridines and aminohalopyridines. These examples provide a strong starting point for the optimization of reactions with 2-amino-3,6-dichloropyridine.
| Entry | Halopyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (2.3) | Dioxane/H₂O (4:1) | 100 | Not specified | 94 | [2][3] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 15 min (MW) | 81 | |
| 3 | 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst (Pre-L8) | - | LiHMDS | Toluene | 100 | 16 | 78 | [7] |
| 4 | 2,5-Dichloropyridine | 4-Tolylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ (1.5) | DMF | 100 | 24 | 50-60 | |
| 5 | Aryl Chlorides | Phenylboronic acid | Pd-MCM-41 | - | K₃PO₄ | Toluene | 110 | 12 | >95 | [8] |
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-amino-3,6-dichloropyridine
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-amino-3,6-dichloropyridine with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be required to achieve optimal yield and regioselectivity for a specific substrate.
Materials:
-
2-amino-3,6-dichloropyridine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃, or an N-heterocyclic carbene ligand) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-amino-3,6-dichloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-dioxane and 1 mL of water) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 2-amino-3-aryl-6-chloropyridine or 2-amino-6-aryl-3-chloropyridine product.
Safety Precautions:
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3,6-Dichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This powerful transformation enables the coupling of amines with aryl halides, offering a versatile and efficient route to synthesize arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. These application notes provide a detailed protocol and relevant data for the regioselective Buchwald-Hartwig amination of 3,6-dichloropyridin-2-amine, a key intermediate in the synthesis of various biologically active compounds. The inherent challenge in the amination of dichloropyridines lies in achieving regioselectivity, as the electronic properties of the pyridine ring activate multiple positions for substitution. For this compound, the selective amination at the C6 position is often desired to allow for further functionalization at the C3 position.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the N-aryl-3-chloro-pyridin-2,6-diamine product and regenerating the active Pd(0) catalyst.
The choice of ligand is critical in facilitating the reductive elimination step and influencing the regioselectivity of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to promote efficient catalysis.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Data Presentation
The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various amines. The yields are indicative and may vary depending on the specific substrate and reaction scale.
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18 | 85 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 92 |
| 3 | 3,5-Dimethylaniline | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 24 | 88 |
| 4 | Morpholine | Pd(OAc)₂ (3) | BrettPhos (6) | NaOtBu (2.0) | THF | 80 | 16 | 75 |
| 5 | Benzylamine | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 100 | 20 | 81 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure that can be adapted for various amine coupling partners. Optimization of the ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific transformation.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, XPhos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add the anhydrous, degassed solvent, followed by the amine via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-3-chloropyridine-2,6-diamine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are air and moisture sensitive; handle them under an inert atmosphere.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and hygroscopic; handle with appropriate personal protective equipment.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[5] Consider using a pre-activated catalyst or a different palladium source. |
| Low reactivity of the aryl chloride | Increase the reaction temperature or use a more active ligand (e.g., a bulky biarylphosphine ligand).[5] | |
| Poorly soluble base | If using Cs₂CO₃ or K₃PO₄, ensure vigorous stirring or consider a more soluble base like NaOtBu. | |
| Formation of side products (e.g., hydrodehalogenation) | Slow reductive elimination | Use a more electron-rich and bulky ligand to accelerate the C-N bond formation. Ensure the base is anhydrous.[5] |
| Low regioselectivity | Inappropriate ligand or reaction conditions | Screen different ligands; Xantphos is often effective for achieving high selectivity on dichloropyridines. Lowering the reaction temperature may also improve selectivity.[5] |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the regioselective synthesis of N-substituted-3-chloropyridine-2,6-diamines from this compound. Careful selection of the palladium catalyst, phosphine ligand, base, and solvent is crucial for achieving high yields and selectivity. The provided protocols and data serve as a valuable starting point for researchers in the development of novel compounds for pharmaceutical and materials science applications. Further optimization may be required for specific substrates to maximize the efficiency of this powerful synthetic transformation.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-amino-3,6-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the predicted reactivity and synthetic utility of 2-amino-3,6-dichloropyridine in nucleophilic aromatic substitution (SNAr) reactions. While direct experimental data for this specific substrate is limited in published literature, this document outlines the theoretical principles governing its regioselectivity and provides generalized, adaptable protocols for its reaction with common nucleophiles such as amines, alkoxides, and thiolates. The content is intended to guide synthetic chemists in the strategic functionalization of this versatile heterocyclic scaffold for applications in medicinal chemistry and drug discovery.
Introduction to SNAr Reactions on Pyridine Scaffolds
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in heterocyclic chemistry, enabling the introduction of a wide range of functional groups onto an aromatic ring.[1] Unlike electrophilic substitutions common to benzene, SNAr reactions proceed via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[2] The reaction is facilitated by the presence of electron-withdrawing groups and, in the case of heteroaromatics like pyridine, by the electron-withdrawing nature of the ring nitrogen itself.[3] This intrinsic property activates the positions ortho (C2, C6) and para (C4) to the nitrogen for nucleophilic attack.
The substrate, 2-amino-3,6-dichloropyridine, presents two potential sites for substitution: the chlorine atoms at the C3 and C6 positions. The regiochemical outcome of the reaction is a critical consideration for its use as a synthetic building block.
Theoretical Framework and Regioselectivity Analysis
The regioselectivity of SNAr reactions on 2-amino-3,6-dichloropyridine is dictated by a combination of electronic and steric factors.
-
Electronic Effects : The pyridine nitrogen strongly activates the C6 position (ortho to N) for nucleophilic attack by stabilizing the resulting Meisenheimer intermediate through resonance. The C3 position is not directly activated by the ring nitrogen in this way. The amino group at C2 is an electron-donating group (EDG), which generally deactivates the ring towards SNAr. However, its influence is crucial in differentiating the two chlorine atoms.
-
Steric Effects : The C2-amino group is adjacent to the C3-chloro position, potentially causing steric hindrance that would disfavor the approach of a nucleophile at this site. The C6 position is remote from the amino group and thus sterically more accessible.
Caption: Factors influencing regioselectivity in SNAr reactions.
Application Notes & Experimental Protocols
The following sections provide generalized protocols for the SNAr reaction of 2-amino-3,6-dichloropyridine with various classes of nucleophiles. These protocols are based on established procedures for related dichloropyridine substrates and should be considered as starting points for optimization.[4]
Reaction with Amine Nucleophiles (N-Arylation)
Substitution with primary or secondary amines is a common method to generate substituted aminopyridines, which are prevalent motifs in pharmaceuticals. The reaction typically requires heat and a base to neutralize the HCl generated.
Table 1: Representative Conditions for N-Arylation
| Nucleophile (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Morpholine (2.0) | K₂CO₃ (2.0) | DMF | 150 | 12 | 75-90 |
| Piperidine (2.0) | Cs₂CO₃ (2.0) | Dioxane | 120 | 16 | 70-85 |
| Aniline (1.5) | NaOtBu (1.5) | Toluene | 110 | 24 | 60-75 |
| Benzylamine (2.0) | Et₃N (3.0) | NMP | 160 | 8 | 80-95 |
Protocol 3.1.1: General Procedure for N-Arylation
-
To a sealable reaction vessel, add 2-amino-3,6-dichloropyridine (1.0 eq.), the desired amine nucleophile (1.5-2.0 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Add a high-boiling polar aprotic solvent (e.g., DMF, NMP, or Dioxane) to achieve a substrate concentration of 0.1-0.5 M.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 120-160 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3-chloro-6-(amino)pyridine derivative.
Reaction with Alkoxide Nucleophiles (O-Arylation)
Reaction with alkoxides or phenoxides provides access to valuable alkoxy- and aryloxypyridine derivatives. These reactions are often performed by generating the nucleophile in situ using a strong base like sodium hydride or by using a pre-formed salt like sodium methoxide.
Table 2: Representative Conditions for O-Arylation
| Nucleophile (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Sodium Methoxide (1.2) | - | Methanol | 65 | 6 | 85-95 |
| Phenol (1.2) | K₂CO₃ (2.0) | DMF | 130 | 18 | 70-85 |
| tert-Butanol (1.5) | NaH (1.5) | THF | 65 | 24 | 50-70 |
| Benzyl alcohol (1.5) | KOtBu (1.5) | Dioxane | 100 | 12 | 75-90 |
Protocol 3.2.1: General Procedure for O-Arylation with an Alcohol/Phenol
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol or phenol (1.5 eq.) and a suitable anhydrous solvent (e.g., THF, Dioxane).
-
Cool the solution to 0 °C and add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add a solution of 2-amino-3,6-dichloropyridine (1.0 eq.) in the same anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (65-130 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue via silica gel chromatography to obtain the target ether.
Reaction with Thiolate Nucleophiles (S-Arylation)
Thioethers are important functionalities in many biologically active molecules. The high nucleophilicity of sulfur makes thiols excellent partners in SNAr reactions, which can often proceed under milder conditions compared to their oxygen and nitrogen counterparts.
Table 3: Representative Conditions for S-Arylation
| Nucleophile (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Thiophenol (1.1) | K₂CO₃ (2.0) | Acetonitrile | 80 | 4 | 90-98 |
| Benzyl mercaptan (1.1) | Cs₂CO₃ (1.5) | DMF | 60 | 6 | 85-95 |
| Sodium thiomethoxide (1.2) | - | Ethanol | 78 | 3 | 90-98 |
| Cysteine ethyl ester (1.2) | DIPEA (2.5) | DMSO | 80 | 12 | 65-80 |
Protocol 3.3.1: General Procedure for S-Arylation
-
In a round-bottom flask, dissolve 2-amino-3,6-dichloropyridine (1.0 eq.) and the thiol (1.1 eq.) in a suitable solvent (e.g., DMF, Acetonitrile).
-
Add a base (e.g., K₂CO₃, 2.0 eq.) to the mixture.
-
Heat the reaction mixture with stirring to the specified temperature (60-80 °C).
-
Monitor the reaction by TLC or LC-MS. The reaction is often rapid.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
General Experimental Workflow
The successful execution of these SNAr reactions relies on a systematic and well-monitored workflow, from reaction setup to final product characterization.
Caption: Generalized workflow for SNAr experiments.
Conclusion
2-Amino-3,6-dichloropyridine is a promising heterocyclic building block for chemical synthesis. Based on fundamental principles of reactivity, it is predicted to undergo regioselective nucleophilic aromatic substitution at the C6 position. This selectivity provides a reliable pathway to 2,3,6-trisubstituted pyridine derivatives, which are valuable scaffolds in drug discovery. The generalized protocols and application notes provided herein serve as a robust starting point for researchers to explore the synthetic potential of this compound, with the understanding that reaction conditions may require optimization for specific substrate and nucleophile combinations.
References
- 1. youtube.com [youtube.com]
- 2. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of 3,6-Dichloropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of analytical methodologies for the quantitative determination of 3,6-Dichloropyridin-2-amine, a key intermediate in pharmaceutical and chemical synthesis. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS). This note includes a comparative summary of these methods, a detailed experimental protocol for a representative HPLC-UV method, and a general workflow diagram.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients and other complex organic molecules.[1] Accurate and precise quantification of this compound is essential for process monitoring, quality control, and stability studies in drug development and manufacturing. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.
Comparative Performance of Analytical Methods
The choice of analytical technique is critical for achieving reliable quantitative results. The following table summarizes the typical performance characteristics for the quantification of this compound and structurally similar compounds using different analytical platforms.[2]
| Performance Metric | HPLC-UV | HPLC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance.[2] | Separation based on polarity, detection by mass-to-charge ratio.[2] | Separation based on volatility and polarity, detection by mass-to-charge ratio.[2] |
| Selectivity | Moderate to Good | Excellent | Very Good to Excellent |
| Sensitivity (LOD) | ng-µg/mL | pg-ng/mL | pg-ng/mL |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Accuracy (%Recovery) | 95-105% | 90-110% | 85-115% |
| Sample Throughput | High | Medium | Medium |
| Instrumentation Cost | Low to Moderate | High | Moderate to High |
| Derivatization | Not typically required.[3] | Not typically required | May be required to improve volatility and thermal stability.[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of quantitative assays. Below is a representative protocol for an HPLC-UV method, which can be adapted for the analysis of this compound.
Protocol 1: Quantification of this compound by HPLC-UV
1. Scope: This protocol describes a method for the quantitative analysis of this compound in bulk material or simple formulations using reversed-phase high-performance liquid chromatography with UV detection.
2. Materials and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or other suitable buffer components like phosphate or acetate)
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
4. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a gradient or isocratic mixture of acetonitrile and water with a small amount of acidifier like 0.1% formic acid to ensure good peak shape. A common starting point could be 60:40 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
5. Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV spectrum of the analyte; a wavelength around 240-260 nm is likely to be suitable.
-
Run Time: Approximately 10 minutes, ensuring the main peak is well-resolved and any impurities elute.
6. Sample Preparation:
-
Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to achieve a concentration within the calibration range.
-
For more complex matrices, an extraction step such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.[4]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
7. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (R²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
General Analytical Workflow
The following diagram illustrates a general workflow for the quantification of this compound.
References
Analytical Methods for the Determination of 2-amino-3,6-dichloropyridine: HPLC and GC Protocols
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 2-amino-3,6-dichloropyridine in research and drug development settings. The following High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods are based on established analytical techniques for structurally similar compounds, including various aminopyridine and chloropyridine derivatives.
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC with UV detection is a robust and widely used technique for the analysis of aminopyridines. The method outlined below is a recommended starting point for the determination of 2-amino-3,6-dichloropyridine.
Application Note: HPLC Analysis
This HPLC method is designed for the quantification of 2-amino-3,6-dichloropyridine and the separation of potential impurities. The use of a C18 stationary phase provides good retention for the moderately polar analyte. The mobile phase, consisting of an aqueous buffer and an organic modifier, allows for the elution of the compound with a symmetrical peak shape. The inclusion of an acidic modifier, such as phosphoric acid, in the mobile phase helps to protonate the amino group, leading to improved peak shape and retention time consistency. UV detection at a wavelength corresponding to the absorbance maximum of 2-amino-3,6-dichloropyridine ensures high sensitivity. This method is suitable for purity testing, content uniformity, and stability studies.
Experimental Protocol: HPLC
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Deionized water (18.2 MΩ·cm).
-
Phosphoric acid (analytical grade).
-
2-amino-3,6-dichloropyridine reference standard.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH adjusted to 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 2-amino-3,6-dichloropyridine reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same diluent as the standard solution to achieve a final concentration within the linear range of the assay.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Quantitative Data Summary (HPLC)
The following table summarizes expected quantitative data based on the analysis of structurally similar aminopyridine compounds. Actual performance may vary.
| Parameter | Expected Value |
| Retention Time (approx.) | 15 - 20 min |
| Linearity Range (approx.) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD (approx.) | 0.05 µg/mL |
| LOQ (approx.) | 0.15 µg/mL |
Gas Chromatography (GC) Method
Due to the polar nature and potential thermal lability of 2-amino-3,6-dichloropyridine, derivatization is recommended prior to GC analysis to improve volatility and chromatographic performance. Silylation is a common and effective derivatization technique for compounds containing amino groups.
Application Note: GC Analysis
This GC method is proposed for the trace level analysis of 2-amino-3,6-dichloropyridine. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), converts the polar amino group into a non-polar trimethylsilyl (TMS) derivative. This process increases the volatility and thermal stability of the analyte, allowing for its successful separation on a non-polar capillary GC column. A Flame Ionization Detector (FID) is suitable for quantification, while a Mass Spectrometer (MS) can be used for confirmation of the analyte's identity. This method is particularly useful for the analysis of residual 2-amino-3,6-dichloropyridine in drug substances or for impurity profiling.
Experimental Protocol: GC
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Data acquisition and processing software.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Pyridine (anhydrous, as a catalyst and solvent).
-
Ethyl acetate (GC grade).
-
2-amino-3,6-dichloropyridine reference standard.
2. Derivatization Procedure:
-
Accurately weigh about 1 mg of the sample or standard into a clean, dry reaction vial.
-
Add 200 µL of anhydrous pyridine and 300 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
Dilute the derivatized sample with ethyl acetate to the desired concentration before injection.
3. GC Conditions:
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Detector Temp. | FID: 300 °C / MS Transfer Line: 280 °C |
| Detector | FID or MS (Scan range: 50-400 m/z) |
Quantitative Data Summary (GC)
The following table provides an estimation of quantitative data based on the GC analysis of similar derivatized compounds.
| Parameter | Expected Value |
| Retention Time (approx.) | 10 - 15 min |
| Linearity Range (approx.) | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| LOD (approx.) | 0.01 µg/mL |
| LOQ (approx.) | 0.03 µg/mL |
Visualizations
Caption: Workflow for HPLC analysis of 2-amino-3,6-dichloropyridine.
Caption: Workflow for GC analysis of 2-amino-3,6-dichloropyridine.
Caption: Logical relationship of analytical techniques for 2-amino-3,6-dichloropyridine.
Derivatization of 3,6-Dichloropyridin-2-amine for Biological Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dichloropyridin-2-amine is a versatile chemical scaffold with significant potential in medicinal chemistry and drug discovery. Its pyridine core, substituted with two chlorine atoms and an amino group, offers multiple reactive sites for derivatization, making it an attractive starting material for the synthesis of diverse compound libraries for biological screening. The chlorine atoms can be targeted for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, while the amino group can be readily acylated, alkylated, or used in other condensation reactions.
This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent biological evaluation of its derivatives, with a focus on their potential as anticancer agents, particularly as kinase inhibitors.
Derivatization Strategies
The derivatization of this compound can be strategically approached to explore different regions of chemical space. The two primary sites for modification are the chlorine atoms at the 3- and 6-positions and the amino group at the 2-position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide variety of substituents onto the pyridine ring.
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling the chloropyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This is an effective method for introducing aryl, heteroaryl, or vinyl groups.
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the chloropyridine with a primary or secondary amine, catalyzed by a palladium complex. This allows for the introduction of a diverse range of amino substituents.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms on the electron-deficient pyridine ring are susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles. This provides a direct method for introducing various functionalities.
Modification of the Amino Group
The 2-amino group can be readily derivatized through standard reactions such as acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and condensation with aldehydes or ketones to form Schiff bases.
Experimental Protocols
General Considerations
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All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.
-
Anhydrous solvents and reagents should be used for palladium-catalyzed reactions.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Purification of products should be performed using appropriate techniques such as flash column chromatography, recrystallization, or preparative HPLC.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the mono-arylation of this compound. The reactivity of the two chlorine atoms may differ, and optimization of reaction conditions may be required to achieve selectivity for a specific position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
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Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the vessel under a positive flow of inert gas.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the mono-amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to an oven-dried reaction vessel.
-
Add this compound and the amine to the vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the residue by flash column chromatography.
Biological Screening Protocols
Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of synthesized compounds against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a microplate, add the kinase and the test compound dilutions.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 4: Cell-Based Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability and is commonly used to screen for cytotoxic compounds.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Cell culture medium with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation
The quantitative data from biological screenings should be summarized in clearly structured tables for easy comparison of the structure-activity relationship (SAR).
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | R¹ Substituent | R² Substituent | Kinase Target | IC₅₀ (nM) |
| 1a | Phenyl | H | Kinase X | 150 |
| 1b | 4-Methoxyphenyl | H | Kinase X | 85 |
| 1c | 3-Fluorophenyl | H | Kinase X | 120 |
| 2a | H | Phenylamino | Kinase Y | 25 |
| 2b | H | (4-Methylphenyl)amino | Kinase Y | 15 |
| 2c | H | (3-Chlorophenyl)amino | Kinase Y | 40 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Antiproliferative Activity of this compound Derivatives
| Compound ID | R¹ Substituent | R² Substituent | Cell Line | IC₅₀ (µM) |
| 1a | Phenyl | H | MCF-7 | 12.5 |
| 1b | 4-Methoxyphenyl | H | MCF-7 | 8.2 |
| 1c | 3-Fluorophenyl | H | MCF-7 | 15.1 |
| 2a | H | Phenylamino | HCT116 | 2.1 |
| 2b | H | (4-Methylphenyl)amino | HCT116 | 1.5 |
| 2c | H | (3-Chlorophenyl)amino | HCT116 | 3.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Experimental Workflow for Derivatization and Screening
Troubleshooting & Optimization
optimizing reaction conditions for 3,6-Dichloropyridin-2-amine synthesis
Technical Support Center: Synthesis of 3,6-Dichloropyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of this compound. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound? A1: The main strategies for synthesizing the this compound core involve two primary approaches. The first is the amination of halogenated pyridine precursors, which can be achieved through direct nucleophilic aromatic substitution (SNAr) using ammonia (ammonolysis) or via a palladium-catalyzed process like the Buchwald-Hartwig amination.[1][2] A second notable method is the Hofmann degradation of an amide intermediate, which is derived from 3,6-dichloro-2-pyridinecarboxylic acid. This latter route is recognized for its potential for high yields and good product quality.[1]
Q2: I am observing very low to no yield. What are the most common causes and solutions? A2: Low yields can arise from several factors depending on your synthetic approach.
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For Catalyst-Free SNAr: These reactions often require high temperatures (e.g., 140 °C in a solvent like DMF) to proceed efficiently.[2] Insufficient heat is a common reason for failure. The choice of base is also critical, with inorganic bases like K₂CO₃ or Cs₂CO₃ being commonly used.[2]
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For Palladium-Catalyzed Amination: The issue may lie with the catalyst system. Ensure you are using an appropriate palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a suitable phosphine ligand. Strong bases such as sodium tert-butoxide (NaOtBu) are often required.[2] The reaction should be run under an inert atmosphere (e.g., argon or nitrogen) as the catalyst can be sensitive to air.
Q3: My purified product shows significant tailing during silica gel chromatography. How can I improve the peak shape? A3: Tailing is a frequent issue when purifying basic compounds like aminopyridines on standard (acidic) silica gel.[3] This occurs due to strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface. To resolve this, add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent (mobile phase). This neutralizes the acidic sites on the silica, leading to sharper, more symmetrical peaks.[3]
Q4: What are the best methods for purifying the final product? A4: The most common purification techniques for this compound and its derivatives are flash column chromatography on silica gel, recrystallization, and acid-base extraction.[3] Often, a combination is necessary. If chromatography is challenging, an acid-base extraction can be highly effective for separating the basic product from neutral or acidic impurities. Recrystallization is ideal for achieving high purity on a larger scale, but finding a suitable solvent system may require screening.[3]
Troubleshooting Guide
This guide addresses specific problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or improper atmosphere (for Pd-catalyzed reactions). | Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Use fresh, high-quality palladium precursors and phosphine ligands. |
| Insufficient reaction temperature. | For SNAr reactions, high temperatures (120-150 °C) may be necessary. For Pd-catalyzed reactions, temperatures typically range from 80-120 °C, but optimization may be needed.[2] | |
| Inappropriate base selection. | For SNAr, use inorganic bases like K₂CO₃. For Pd-catalyzed amination, use strong non-nucleophilic bases like NaOtBu or LiHMDS.[2] | |
| Multiple Byproducts / Low Selectivity | Formation of isomers during dechlorination of a polychlorinated starting material (e.g., 2,3,6-trichloropyridine). | When starting from a precursor like 2,3,6-trichloropyridine, the selectivity of dechlorination is crucial. The addition of an acid-binding agent, such as triethylamine, can significantly improve the selectivity towards the desired dichlorinated intermediate.[4] |
| Side reactions due to excessive temperature or reaction time. | Monitor the reaction progress using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid byproduct formation. Consider reducing the reaction temperature. | |
| Difficult Product Purification | Product streaks or tails on TLC and column chromatography. | Add 0.5-1% triethylamine (TEA) to the eluent to neutralize acidic silica gel and improve peak shape.[3] |
| Product is difficult to separate from a non-polar impurity. | Utilize an acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with aqueous acid (e.g., 1M HCl) to move the basic product to the aqueous layer. Wash the organic layer, then basify the aqueous layer and back-extract the pure product into an organic solvent.[3] | |
| Trouble finding a suitable recrystallization solvent. | Systematically screen a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, toluene, and mixtures thereof) to find a system where the product is soluble when hot but sparingly soluble when cold. |
Data Presentation
Table 1: Comparison of Key Synthetic Strategies
| Synthetic Route | Starting Material | Key Reagents & Conditions | Advantages | Common Challenges |
| Nucleophilic Aromatic Substitution (SNAr) | 2,3,6-Trichloropyridine | Ammonia source (e.g., NH₄OH, NH₃ gas), high temperature (e.g., 140-180°C), polar aprotic solvent (e.g., DMF, NMP). | Utilizes commercially available starting materials. | Requires high temperatures and pressures; potential for isomer formation and over-amination. |
| Hofmann Degradation | 3,6-Dichloro-2-pyridinecarboxylic acid | 1. Thionyl chloride (SOCl₂) or similar for acyl chloride formation. 2. Ammonia for amide formation. 3. NaOBr or NaOCl for Hofmann rearrangement. | Can provide high yields and good product quality.[1] Low energy consumption and high intrinsic safety have been noted for this process.[1] | Multi-step process requiring careful handling of reagents. |
| Buchwald-Hartwig Amination | 2,3,6-Trichloropyridine or 2,3-Dichloropyridine | Ammonia surrogate (e.g., benzophenone imine), Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., Xantphos), strong base (e.g., NaOtBu), inert atmosphere. | Milder conditions compared to SNAr; high functional group tolerance. | Cost of catalyst and ligands; sensitivity to air and moisture. |
Experimental Protocols
Protocol 1: General Procedure for Synthesis via Palladium-Catalyzed Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube or three-necked flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).[2]
-
Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add the starting chloropyridine (1.0 equivalent) and the amine source (1.2 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, 5-10 mL per mmol of substrate) via syringe.
-
Reaction: Heat the reaction mixture to the target temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Purification by Flash Column Chromatography
-
Eluent Preparation: Prepare the mobile phase (e.g., a mixture of hexanes and ethyl acetate). Add 0.5-1% v/v triethylamine (TEA) to the prepared eluent to prevent product tailing.[3]
-
Column Packing: Pack a glass column with silica gel, using the prepared eluent to create a well-packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin elution with the mobile phase, starting with a low polarity and gradually increasing it as needed to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
References
Technical Support Center: Purification of Crude 3,6-Dichloropyridin-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3,6-Dichloropyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and silica gel column chromatography.[1][2][3] The choice of method depends on the impurity profile, the scale of your experiment, and the desired final purity. For removal of gross impurities, recrystallization is often a good first step, while column chromatography is effective for separating closely related impurities.[3] An acid-base extraction can also be employed to separate the basic product from neutral or acidic impurities.[2]
Q2: What are the likely impurities in my crude this compound?
A2: Impurities can arise from unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, common impurities may include isomeric dichloropyridin-2-amine byproducts, starting materials like 2-amino-3-chloropyridine (if the synthesis involves chlorination), and over-chlorinated products. Hydrolysis of the chloro groups to form hydroxypyridines is also a possibility if water is present during workup or storage.[3]
Q3: My compound shows significant tailing during silica gel column chromatography. How can I fix this?
A3: Tailing is a common issue when purifying basic compounds like aminopyridines on standard silica gel, which is acidic. This is due to strong interactions between the basic amine group and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-1% v/v), to your mobile phase.[2] This will neutralize the acidic sites on the silica gel and result in more symmetrical peaks.
Q4: How do I choose a suitable solvent for recrystallization?
A4: A good recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aminodichloropyridines, common solvents to screen include ethanol, methanol, ethyl acetate, dichloromethane, and hexane, or mixtures thereof.[1] For dichloropyridines, an alcohol/water mixture can also be effective. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific crude material.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective methods for determining the purity of your compound and identifying any impurities.[3][4] For an absolute measure of purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be utilized.[4]
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling out (product separates as a liquid instead of crystals) | The solution may not be fully saturated. The cooling process might be too rapid. Impurities may be inhibiting crystallization. | Try evaporating some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. If impurities are suspected, consider a preliminary purification step like a quick filtration through a plug of silica gel.[3] |
| Poor recovery of the purified product | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| No crystal formation upon cooling | The solution is not supersaturated. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound if available. Reduce the volume of the solvent by evaporation. |
Column Chromatography Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities | The mobile phase does not provide adequate resolution. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound.[3] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Product is not eluting from the column | The mobile phase is not polar enough. The compound is strongly adsorbed to the silica gel. | Gradually increase the polarity of the mobile phase. If tailing is also observed, add 0.5-1% triethylamine to the mobile phase to reduce strong interactions with the silica gel.[2] |
| Cracked or channeled column bed | Improper packing of the silica gel slurry. | Ensure the silica gel is packed as a uniform slurry without any air bubbles. Allow the column bed to settle completely before loading the sample. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of crude this compound. The choice of solvent should be optimized based on small-scale trials.
Materials:
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Crude this compound
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Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
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Erlenmeyer flask
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Heating source (e.g., hot plate)
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
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Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of thesolvent.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general method for the purification of crude this compound using flash column chromatography.
Materials:
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Crude this compound
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Silica gel (for flash chromatography)
-
Solvent system (mobile phase), e.g., a mixture of hexane and ethyl acetate, with 0.5-1% triethylamine[2]
-
Chromatography column
-
Collection tubes
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of solvents (e.g., hexane and ethyl acetate) and adding 0.5-1% (v/v) of triethylamine.[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack the chromatography column with the slurry, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry sample onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If necessary, gradually increase the polarity of the mobile phase to facilitate the elution of the compound.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent | Polarity | Comments |
| Hexane | Non-polar | Good for washing non-polar impurities, may be used as an anti-solvent. |
| Dichloromethane | Polar aprotic | Often a good solvent for initial dissolution.[1] |
| Ethyl Acetate | Medium polarity | A versatile solvent for recrystallization.[1] |
| Ethanol | Polar protic | Commonly used for recrystallizing aminopyridines.[1] |
| Methanol | Polar protic | Similar to ethanol, but with higher polarity. |
| Water | High polarity | Can be used in combination with a miscible organic solvent like ethanol. |
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures |
| Mobile Phase Modifier | 0.5 - 1% (v/v) Triethylamine[2] |
| TLC Rf Target | 0.2 - 0.4[3] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of 2-amino-3,6-dichloropyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-3,6-dichloropyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-amino-3,6-dichloropyridine, focusing on impurity profiles and reaction optimization. A primary synthetic route involves the chlorination of 2-amino-6-chloropyridine.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] - Ensure the reaction is stirred adequately for the recommended duration (e.g., 2.5 hours at 45°C as in a similar synthesis).[1] - Check the quality and stoichiometry of the chlorinating agent (e.g., N-chlorosuccinimide). |
| Product Degradation | - Avoid excessive reaction temperatures or prolonged reaction times, which can lead to the formation of byproducts.[2] - Ensure the work-up procedure is performed promptly after reaction completion. |
| Mechanical Losses | - Optimize the purification method (recrystallization or column chromatography) to minimize product loss.[2] - Ensure complete precipitation and filtration during isolation steps. |
Issue 2: High Levels of Impurities in the Final Product
The presence of impurities can manifest as a darker-colored product that is difficult to purify.[2]
| Potential Impurity | Probable Cause | Suggested Solution |
| Unreacted Starting Material (2-amino-6-chloropyridine) | Insufficient amount of chlorinating agent or incomplete reaction. | - Use a slight excess of the chlorinating agent. - Increase reaction time, monitoring by TLC/GC to avoid over-chlorination. |
| Over-chlorinated Byproducts (e.g., 2-amino-3,5,6-trichloropyridine) | Use of an excessive amount of chlorinating agent, high reaction temperature, or prolonged reaction time. | - Carefully control the stoichiometry of the chlorinating agent. - Maintain the recommended reaction temperature. - Stop the reaction as soon as the starting material is consumed. |
| Isomeric Dichloropyridines (e.g., 2-amino-3,5-dichloropyridine) | Non-selective chlorination. This is a known side product in similar reactions.[3] | - Optimize reaction conditions (temperature, solvent) to favor chlorination at the desired position. - Employ a highly selective chlorinating agent. - Purify the final product using column chromatography or recrystallization.[2] |
| Hydroxylated Impurities | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Residual Solvents (e.g., DMF, Methanol) | Incomplete removal during the work-up. | - Ensure the product is thoroughly dried under vacuum after purification. |
| Byproducts from Chlorinating Agent (e.g., Succinimide from NCS) | Incomplete removal during purification. | - Wash the crude product with an appropriate solvent to remove these byproducts before final purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 2-amino-3,6-dichloropyridine?
A1: Based on analogous chlorination reactions of aminopyridines, the most common impurities are likely to be:
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Unreacted 2-amino-6-chloropyridine: The starting material for the chlorination.
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Over-chlorinated species: Such as 2-amino-3,5,6-trichloropyridine.
-
Isomeric dichloropyridines: For instance, 2-amino-3,5-dichloropyridine is a known byproduct in the chlorination of 2-aminopyridine.[3]
-
Hydrolysis products: Formed if moisture is present during the reaction.
Q2: My final product is off-color (e.g., yellow to brown). What is the likely cause?
A2: A darker-colored product often indicates the presence of byproducts, which can be difficult to remove.[2] This can result from over-chlorination, side reactions, or degradation of the product. Thorough purification by methods such as recrystallization or silica gel column chromatography is recommended.[2]
Q3: What analytical methods are suitable for monitoring the reaction and assessing the purity of 2-amino-3,6-dichloropyridine?
A3: For reaction monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are effective.[1] For final purity assessment, GC and High-Performance Liquid Chromatography (HPLC) are commonly used.
Q4: What purification techniques are most effective for 2-amino-3,6-dichloropyridine?
A4: Recrystallization from a suitable solvent, such as ethanol, or purification by silica gel column chromatography are effective methods for obtaining a high-purity product.[1][2]
Q5: How can I minimize the formation of over-chlorinated byproducts?
A5: To reduce over-chlorination, it is crucial to have precise control over the reaction conditions. This includes:
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Careful control of the molar ratio of the chlorinating agent to the starting material.
-
Maintaining a consistent and appropriate reaction temperature.
-
Monitoring the reaction progress closely and stopping it once the starting material has been consumed to avoid prolonged exposure to the chlorinating agent.
Experimental Protocols
General Experimental Protocol for the Synthesis of 2-amino-3,5-dichloropyridine from 2-amino-5-chloropyridine (as an illustrative example):
This protocol for a related isomer can be adapted for the synthesis of 2-amino-3,6-dichloropyridine from 2-amino-6-chloropyridine.
-
Reaction Setup: To a three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, add the solvent (e.g., a mixture of DMF and methanol).[1]
-
Addition of Reactants: Add 2-amino-5-chloropyridine followed by the portion-wise addition of N-chlorosuccinimide (NCS).[1]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 45°C) for a specified duration (e.g., 2.5 hours).[1]
-
Monitoring: Monitor the reaction's progress using TLC and/or GC.[1]
-
Work-up: Once the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-3,5-dichloropyridine.[1]
-
Drying: Dry the purified product under vacuum.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and resolving impurity issues.
References
troubleshooting low yield in 2-amino-3,6-dichloropyridine reactions
Welcome to the technical support resource for reactions involving 2-amino-3,6-dichloropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting low-yield reactions and optimizing synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on 2-amino-3,6-dichloropyridine is more reactive in cross-coupling reactions?
The reactivity of the two chlorine atoms can be influenced by the specific reaction conditions, catalyst, and ligand used. Generally, in Suzuki-Miyaura and Buchwald-Hartwig reactions, the chlorine at the 6-position is often more sterically accessible and may react preferentially. However, the electronic effects of the amino group at the 2-position and the chloro group at the 3-position also play a significant role, making regioselectivity a key challenge that often requires careful optimization.
Q2: What are the most common reasons for low yield in reactions with 2-amino-3,6-dichloropyridine?
Low yields in cross-coupling reactions involving this substrate are typically due to a few common issues:
-
Catalyst Deactivation: The palladium catalyst, particularly the active Pd(0) species, is highly sensitive to oxygen.[1][2]
-
Poor Reagent Quality: Impurities in the starting material or degradation of coupling partners (e.g., protodeboronation of boronic acids) can inhibit the reaction.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand is critical and highly specific to the substrate and coupling partner.[1][3]
-
Formation of Side Products: Unwanted side reactions, such as homocoupling of the boronic acid or hydrodehalogenation of the starting material, can consume reagents and reduce the yield of the desired product.[1]
Q3: Can I achieve selective mono-substitution on 2-amino-3,6-dichloropyridine?
Yes, selective mono-substitution is often achievable. This is typically accomplished by carefully controlling the stoichiometry, for instance, by using a slight excess of the 2-amino-3,6-dichloropyridine relative to the coupling partner.[1] Additionally, stopping the reaction once the limiting reagent is consumed can prevent the second coupling from occurring.[1] The inherent reactivity differences between the two chlorine atoms can also be exploited to favor mono-selectivity under optimized conditions.[1]
Troubleshooting Guides
Problem 1: Low to No Yield in Suzuki-Miyaura Coupling
-
Possible Cause: Inactive or Poisoned Catalyst
-
Troubleshooting Steps:
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents.[1][2] Oxygen can irreversibly deactivate the Pd(0) catalyst.[2]
-
Use a fresh source of palladium catalyst or a reliable pre-catalyst. For challenging aryl chlorides, consider robust, electron-rich, and bulky phosphine ligands like SPhos or XPhos.[2]
-
The amino group on the pyridine ring can sometimes coordinate to the metal center and inhibit catalysis. A ligand screen is highly recommended to find a system that is not inhibited.
-
-
-
Possible Cause: Inappropriate Base or Solvent
-
Troubleshooting Steps:
-
Screen a variety of bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required for less reactive aryl chlorides.[1][2]
-
The solubility of the base is crucial. Ensure it is at least partially soluble in the reaction medium.[2]
-
While some Suzuki reactions benefit from a small amount of water, anhydrous conditions may be necessary depending on the base used.[2] For bases like K₃PO₄, a controlled amount of water can be beneficial.[2]
-
-
-
Possible Cause: Side Reactions (e.g., Protodeboronation)
-
Troubleshooting Steps:
-
Use fresh boronic acid. A slight excess (1.2-1.5 equivalents) can sometimes compensate for minor degradation.[1]
-
Minimize reaction time and temperature where possible, as prolonged heat can promote the decomposition of the boronic acid.
-
Ensure the base is not excessively strong, which can accelerate protodeboronation.
-
-
Problem 2: Low Yield in Buchwald-Hartwig Amination
-
Possible Cause: Incorrect Catalyst-Ligand Combination
-
Troubleshooting Steps:
-
This is the most critical factor for amination reactions. For electron-deficient substrates like dichloropyridines, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to facilitate the reaction.[3]
-
Using a pre-formed palladium catalyst (e.g., G3 or G4 precatalysts) can lead to more reliable initiation of the active Pd(0) species.[3]
-
-
-
Possible Cause: Wrong Choice of Base
-
Possible Cause: Unsuitable Reaction Temperature
-
Troubleshooting Steps:
-
Aryl chlorides are less reactive than bromides or iodides and typically require higher reaction temperatures, often in the range of 80-110 °C, to achieve a reasonable reaction rate.[2][3]
-
If decomposition is observed at higher temperatures, screen different solvents or more active catalyst systems that may allow for lower reaction temperatures.
-
-
Data Presentation
Table 1: Example Conditions for Suzuki-Miyaura Coupling of Dichloropyridines
| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester (2.3 equiv) | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | 91 |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane | 100 | 80 |
| 3 | 6-Chloropyridin-3-amine | Arylboronic acid | Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ | Toluene or Dioxane | 80-110 | Variable |
Data adapted from references[2][5][6]. Yields are highly substrate-dependent.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
|---|---|---|
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Common, effective palladium sources. |
| Ligand | XPhos, SPhos, or RuPhos (2-4 mol%) | Bulky, electron-rich ligands are essential for activating C-Cl bonds.[3] |
| Base | NaOᵗBu or LHMDS (1.2-1.5 equiv) | Strong, non-nucleophilic bases required for amine deprotonation.[3][4] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed non-protic solvents are standard.[3] |
| Temperature | 80-110 °C | Higher temperatures are often necessary for aryl chlorides.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-3,6-dichloropyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2]
-
Reagent Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂) and the appropriate ligand (e.g., SPhos).[1]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. The typical concentration is between 0.1 M and 0.5 M.[2]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[2]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the palladium catalyst, ligand, and base (e.g., NaOᵗBu).[3]
-
Reagent Addition: Add 2-amino-3,6-dichloropyridine (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) and seal the vessel.[3]
-
Reaction: Remove the vessel from the glovebox and heat to the desired temperature (typically 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent and carefully quench with water. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[3]
Visualizations
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
preventing side product formation in dichloropyridine amination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the amination of dichloropyridines. Our focus is on preventing the formation of unwanted side products to ensure high-purity yields of the desired aminated pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the amination of dichloropyridines?
A1: The primary side products in dichloropyridine amination depend on the reaction type (e.g., Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination). Common impurities include:
-
Di-substituted Products: Formation of a second amination product where both chlorine atoms are substituted.[1]
-
Hydrolysis Products: Reaction with residual water to form hydroxypyridine derivatives.[1]
-
Oligomerization/Di-heteroarylation: Particularly in palladium-catalyzed reactions, leading to complex mixtures of coupled pyridine rings.[2][3]
-
Solvent-Derived Byproducts: For example, when using alcohol-based solvents, the corresponding alkoxide can act as a nucleophile.[2] Using DMF at high temperatures can lead to the formation of dimethylamine, which can act as a nucleophile.[4]
-
Isomeric Byproducts: Formation of other positional isomers of the desired aminated product.[1]
-
Dimerization: Especially in Chichibabin-type reactions, dimerization of the starting pyridine can occur.[5]
Q2: What are the primary synthetic routes for the amination of dichloropyridines?
A2: The main strategies for dichloropyridine amination include:
-
Nucleophilic Aromatic Substitution (SNAr): This method involves reacting the dichloropyridine with an amine in the presence of a base, often at elevated temperatures. It is typically more effective for the first amination.[2]
-
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This is a powerful and often preferred method, especially for the introduction of a second amino group, as it is more efficient for less reactive aryl chlorides. It utilizes a palladium catalyst, a phosphine ligand, and a base.[2][6]
-
Chichibabin Reaction: This reaction uses sodium amide (NaNH₂) to introduce an amino group, typically at the 2-position of the pyridine ring.[5][7][8]
Troubleshooting Guides
Issue 1: Formation of Di-substituted (Over-aminated) Product
Symptom: Observation of a significant amount of a byproduct with a mass corresponding to the addition of two amine molecules and the loss of two chlorine atoms.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Rationale |
| Incorrect Stoichiometry | Use a controlled amount of the aminating agent. A slight excess (1.0-1.2 equivalents) is often sufficient for mono-amination.[2] | Using a large excess of the amine will drive the reaction towards di-substitution. |
| High Reaction Temperature | Lower the reaction temperature. Monitor the reaction progress closely by TLC or LC-MS to stop the reaction once the mono-aminated product is maximized. | Higher temperatures can provide the necessary activation energy for the less reactive second substitution to occur. |
| Prolonged Reaction Time | Reduce the reaction time. Once the starting material is consumed and the desired product is formed, quench the reaction. | Extended reaction times can lead to the slow formation of the di-substituted product. |
Issue 2: Presence of Hydrolysis Byproducts
Symptom: A byproduct with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group is detected.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Rationale |
| Presence of Water | Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4] | Water can act as a nucleophile, especially at elevated temperatures and in the presence of a base, leading to the formation of hydroxypyridines.[1] |
| Non-anhydrous Base | Use a freshly opened or properly stored anhydrous base. | Some bases can be hygroscopic and introduce water into the reaction mixture. |
Issue 3: Formation of Oligomerization/Di-heteroarylation Products
Symptom: A complex mixture of high molecular weight byproducts is observed, particularly in Pd-catalyzed reactions.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Rationale |
| Catalyst System | Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes suppress these side reactions.[2][3] | The choice of ligand can significantly influence the selectivity of the catalytic cycle, favoring the desired C-N bond formation over C-C or C-N coupling with another pyridine ring. |
| Amine Equivalents | Increasing the equivalents of the amine (e.g., up to 4 equivalents) can sometimes favor the desired mono-amination over oligomerization.[2][3] | A higher concentration of the amine nucleophile can outcompete the heteroaryl coupling side reactions. |
| Concentration | Run the reaction at a lower concentration (high dilution).[9] | Lower concentrations can disfavor intermolecular side reactions like oligomerization. |
Experimental Protocols
General Protocol for Catalyst-Free SNAr of 4-Amino-2,6-dichloropyrimidine
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add 4-Amino-2,6-dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).[2]
-
Solvent Addition: Add anhydrous DMF (5-10 mL).[2]
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Palladium-Catalyzed Amination of Dichloropyridines
-
Reaction Setup: In a reaction tube, add the dichloropyridine (1.0 mmol) and the desired amine (1.2-2.0 mmol).[2]
-
Catalyst/Ligand/Base Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and a suitable base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃).
-
Solvent Addition: Add an anhydrous solvent such as dioxane or toluene (5-10 mL).[2]
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite.[2]
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Main reaction and potential side product pathways in dichloropyridine amination.
Caption: A general troubleshooting workflow for addressing side product formation.
Caption: Relationships between reaction parameters and side product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Chichibabin Reaction [drugfuture.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 2-amino-3,6-dichloropyridine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recrystallization of 2-amino-3,6-dichloropyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Experimental Protocols
Protocol 1: Determination of Solvent Solubility Profile
To develop an effective recrystallization procedure, it is crucial to first determine the solubility of 2-amino-3,6-dichloropyridine in a range of solvents at various temperatures. The following protocol outlines a standard isothermal shake-flask method.
Objective: To determine the quantitative solubility of 2-amino-3,6-dichloropyridine in selected organic solvents at different temperatures.
Materials:
-
2-amino-3,6-dichloropyridine (analytical grade)
-
Selection of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, n-hexane, isopropanol, and water)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
Oven or rotary evaporator
-
HPLC or UV-Vis spectrophotometer (for spectroscopic method)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-amino-3,6-dichloropyridine to several vials.
-
To each vial, add a known volume of a different solvent. Ensure there is undissolved solid remaining to confirm saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrated, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial. This step should be performed quickly to avoid temperature changes that could affect solubility.
-
-
Quantification of Solute (Gravimetric Method):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent completely using an oven at a temperature below the boiling point of the solvent or a rotary evaporator.
-
Once the solvent is fully removed, re-weigh the vial containing the dried solute.
-
The difference in weight corresponds to the mass of the dissolved 2-amino-3,6-dichloropyridine.
-
Calculate the solubility in g/100 mL.
-
-
Quantification of Solute (Spectroscopic Method - Optional):
-
Prepare a series of standard solutions of 2-amino-3,6-dichloropyridine with known concentrations in the chosen solvent.
-
Generate a calibration curve by measuring the absorbance of the standard solutions using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Measure the absorbance of the diluted solution and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution, which represents the solubility.
-
Data Presentation:
Record the solubility data in a table similar to the one below for each solvent tested.
| Temperature (°C) | Solubility ( g/100 mL) |
| 25 | Experimental Value |
| 40 | Experimental Value |
| 60 | Experimental Value |
Protocol 2: Single-Solvent Recrystallization
This protocol describes a general procedure for the recrystallization of 2-amino-3,6-dichloropyridine using a single solvent, chosen based on the solubility data obtained in Protocol 1. The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.
Objective: To purify crude 2-amino-3,6-dichloropyridine by single-solvent recrystallization.
Materials:
-
Crude 2-amino-3,6-dichloropyridine
-
Optimal recrystallization solvent (e.g., ethanol, ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude 2-amino-3,6-dichloropyridine in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the selected solvent.
-
Heat the mixture to the boiling point of the solvent while stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent to maximize yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot solvent through it.
-
Quickly filter the hot solution into the preheated flask to remove the insoluble impurities.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through the funnel for a period of time.
-
For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature.
-
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the recrystallization of 2-amino-3,6-dichloropyridine.
Frequently Asked Questions (FAQs):
-
Q1: What is the best solvent for the recrystallization of 2-amino-3,6-dichloropyridine?
-
A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. Based on structurally similar compounds, good starting points for screening include ethanol, ethyl acetate, n-hexane, and isopropanol/water mixtures. It is highly recommended to perform solubility tests as described in Protocol 1 to identify the most suitable solvent or solvent system for your specific sample.
-
-
Q2: My compound "oils out" instead of forming crystals. What should I do?
-
A2: "Oiling out" occurs when the solute separates from the solution as a liquid above its melting point. This can be caused by a solution that is too concentrated or cooled too quickly. To remedy this, try the following:
-
Reheat the solution and add a small amount of additional solvent to reduce the concentration.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
-
If a small amount of solid is available, add a seed crystal to the cooled solution to induce crystallization.[1]
-
Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.
-
-
-
Q3: The yield of my recrystallized product is very low. What are the common causes?
-
A3: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary for dissolution.[2]
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the funnel and receiving flask are preheated.
-
Washing with too much cold solvent: While washing is necessary, using an excessive amount of cold solvent can redissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
-
-
-
Q4: No crystals are forming even after cooling in an ice bath. What should I do?
-
A4: This is likely due to the solution not being supersaturated. You can try the following:
-
Induce crystallization: Scratch the inner surface of the flask with a glass rod or add a seed crystal.
-
Reduce the solvent volume: Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.
-
Use an anti-solvent: If you are using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then add a drop or two of the original solvent to redissolve the precipitate and allow it to cool slowly.
-
-
Troubleshooting Table:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in hot solvent | Incorrect solvent choice. | Select a more appropriate solvent based on solubility tests. |
| "Oiling out" | Solution is too concentrated; cooling is too rapid. | Reheat, add more solvent, and cool slowly. Use a seed crystal. |
| Low crystal yield | Too much solvent used; premature crystallization; excessive washing. | Use the minimum amount of hot solvent; preheat filtration apparatus; wash with minimal ice-cold solvent. |
| Colored crystals | Colored impurities present. | Perform a charcoal treatment before hot filtration. |
| No crystal formation | Solution is not supersaturated. | Scratch the flask, add a seed crystal, or reduce solvent volume. |
Visualizations
Caption: A generalized workflow for the recrystallization of 2-amino-3,6-dichloropyridine.
References
Technical Support Center: Column Chromatography Purification of 3,6-Dichloropyridin-2-amine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the column chromatography purification of 3,6-Dichloropyridin-2-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound derivatives?
A1: The most commonly used stationary phase for the column chromatography of this compound derivatives is silica gel. Due to the basic nature of the amine group, standard silica gel can sometimes lead to purification challenges.
Q2: I am observing significant tailing of my compound on the TLC plate and during column chromatography. What is the cause and how can I fix it?
A2: Tailing is a frequent issue when purifying basic compounds like aminopyridines on standard silica gel. This occurs due to strong interactions between the basic amine functionality and the acidic silanol groups on the silica surface. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your mobile phase. This will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.
Q3: How do I select an appropriate mobile phase for my column?
A3: Mobile phase selection is typically guided by Thin Layer Chromatography (TLC) analysis. A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The polarity of the solvent system should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on the TLC plate.
Q4: My compound is not moving from the baseline on the TLC plate even with a high concentration of polar solvent. What should I do?
A4: If your compound is highly polar and shows very low mobility, you can try a more polar solvent system. For instance, a mixture of dichloromethane and methanol can be effective. If the compound is still immobile, it may indicate very strong interaction with the silica gel. In such cases, using a different stationary phase, like alumina (basic or neutral), could be a viable alternative.
Q5: Can I use gradient elution for the purification?
A5: Yes, gradient elution is a highly effective technique for separating compounds with different polarities. You can start with a less polar mobile phase to elute non-polar impurities and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute your target compound and then more polar impurities.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the column chromatography of this compound derivatives.
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | - Strong interaction of the basic amine with acidic silica gel. | - Add 0.1-1% triethylamine to the mobile phase. - Use neutral or basic alumina as the stationary phase. |
| Poor Separation | - Inappropriate mobile phase polarity. - Co-elution of impurities with similar polarity. | - Optimize the mobile phase using TLC to achieve a larger ΔRf between your compound and impurities. - Use a shallower gradient during elution to improve resolution.[1] - Try a different solvent system (e.g., dichloromethane/methanol). |
| Compound Streaking | - Overloading the column with the sample. - Sample is not fully dissolved when loaded. | - Reduce the amount of crude material loaded onto the column. - Ensure the sample is fully dissolved in a minimum amount of solvent before loading. |
| No Compound Eluting | - The compound is irreversibly adsorbed onto the stationary phase. - The mobile phase is not polar enough. | - Test the stability of your compound on silica gel using a small-scale experiment. - Flush the column with a very polar solvent (e.g., 100% methanol or methanol with a small percentage of acetic acid). - Consider using a different stationary phase like alumina. |
| Cracked or Channeled Column Bed | - Improper packing of the column. - Running the column dry. | - Ensure the silica gel is packed uniformly as a slurry. - Always maintain the solvent level above the top of the stationary phase. |
Experimental Protocols
Protocol 1: General Column Chromatography Purification
This protocol provides a general guideline for the purification of a this compound derivative using normal-phase flash chromatography on silica gel.
-
Mobile Phase Selection:
-
Develop a suitable solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate.
-
Add 0.1-1% triethylamine to the chosen mobile phase to prevent tailing.
-
Adjust the solvent ratio to obtain an Rf value of 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the column is packed uniformly without any air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting logic for common chromatography issues.
References
addressing solubility issues of 2-amino-3,6-dichloropyridine in reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing solubility challenges encountered when working with 2-amino-3,6-dichloropyridine in chemical reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting technical data to facilitate your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2-amino-3,6-dichloropyridine?
Q2: I am observing incomplete dissolution of 2-amino-3,6-dichloropyridine in my reaction solvent. What is the recommended initial approach?
A2: A systematic approach is advised when dealing with the solubility of a challenging compound.[2] Begin with small-scale solubility tests in a range of solvents. DMSO is a powerful solvent and a good starting point for creating a concentrated stock solution.[2][3] If your reaction is incompatible with DMSO, other polar aprotic solvents like DMF can be considered.[2] Subsequently, this stock solution can be diluted into the reaction mixture. It is critical to monitor the final concentration of the high-boiling point solvent as it can affect downstream processes.
Q3: Can heating or sonication be used to improve the solubility of 2-amino-3,6-dichloropyridine?
A3: Yes, gentle heating and sonication are common and effective techniques for dissolving stubborn compounds.[2] However, exercise caution as excessive or prolonged heating can lead to degradation.[2] It is recommended to warm the solution gently and monitor for any changes in color or the appearance of byproducts. Always visually inspect the solution to ensure complete dissolution before proceeding with the reaction.[2]
Q4: My Suzuki coupling reaction with 2-amino-3,6-dichloropyridine is giving low yields. Could this be related to solubility issues?
A4: Yes, solubility is a critical factor in the success of cross-coupling reactions. Poor solubility of any reaction component can lead to low yields and inconsistent results. In Suzuki-Miyaura coupling, the choice of solvent, base, and ligand system is crucial.[4] The amino and pyridine nitrogen atoms can coordinate with the palladium catalyst, leading to inhibition.[4] Ensuring all reagents are fully dissolved is the first step to troubleshooting low yields. The use of a co-solvent system or a solvent in which all components are soluble is highly recommended.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter with the solubility of 2-amino-3,6-dichloropyridine.
Issue 1: The compound precipitates out of solution upon addition of other reagents.
-
Root Cause: The addition of a co-reactant or reagent may be changing the polarity of the solvent system, causing the 2-amino-3,6-dichloropyridine to crash out of solution.
-
Troubleshooting Steps:
-
Solvent System Screening: Conduct small-scale tests with different solvent mixtures to find a system that can maintain the solubility of all reaction components.
-
Order of Addition: Experiment with altering the order in which reagents are added. It may be beneficial to add the 2-amino-3,6-dichloropyridine solution to the mixture of other reagents.
-
Use of a Co-solvent: Employ a co-solvent system. For example, if your primary reaction solvent is less polar (e.g., toluene or dioxane), adding a small amount of a more polar, miscible solvent like DMF or DMSO can help maintain solubility.
-
Issue 2: Inconsistent reaction kinetics or yields.
-
Root Cause: Poor solubility can lead to a non-homogeneous reaction mixture, where the effective concentration of the dissolved reactant is variable.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Before initiating the reaction (e.g., by adding a catalyst or heating), ensure that all the 2-amino-3,6-dichloropyridine is fully dissolved. Visual inspection is key.
-
Mechanical Stirring: Use efficient mechanical stirring to maintain a homogeneous suspension if complete dissolution cannot be achieved.
-
Higher Dilution: Running the reaction at a higher dilution (a larger volume of solvent) may help to keep all components in the solution.
-
Data Presentation
Due to the limited availability of specific quantitative solubility data for 2-amino-3,6-dichloropyridine, the following table provides qualitative solubility information and data for structurally related compounds to guide your solvent selection. Note: This information should be used for initial solvent screening, and experimental determination of solubility for your specific application is highly recommended.
Table 1: Physicochemical Properties and Qualitative Solubility of 2-Amino-3,6-dichloropyridine and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | Common Organic Solvents |
| 2-Amino-3,6-dichloropyridine | C₅H₄Cl₂N₂ | 163.00 | 54-58 | Insoluble (predicted) | Likely soluble in polar aprotic solvents like DMSO and DMF. |
| 2-Amino-3,5-dichloropyridine | C₅H₄Cl₂N₂ | 163.00 | 81-83[1] | Insoluble[1] | Soluble in a DMF/methanol mixture.[1] |
| 3-Amino-2,6-dichloropyridine | C₅H₄Cl₂N₂ | 163.00 | 117-126[6] | No data available | Soluble (predicted) in polar organic solvents. |
| 4-Amino-2,6-dichloropyridine | C₅H₄Cl₂N₂ | 163.00 | No data available | No data available | No data available |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of 2-amino-3,6-dichloropyridine in a range of solvents.
Materials:
-
2-amino-3,6-dichloropyridine
-
A selection of organic solvents (e.g., DMSO, DMF, THF, acetonitrile, methanol, ethanol, toluene, dichloromethane)
-
Small vials (e.g., 2 mL) with caps
-
Vortex mixer
-
Spatula
Procedure:
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Add approximately 10 mg of 2-amino-3,6-dichloropyridine to a vial.
-
Add 0.5 mL of the chosen solvent to the vial.
-
Cap the vial and vortex for 1-2 minutes.
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Visually inspect the solution for any undissolved solid.
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If the solid has dissolved, the compound is considered soluble at that concentration.
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If the solid has not dissolved, add another 0.5 mL of the solvent and repeat the vortexing and observation.
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Record your observations for each solvent.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with Solubility Considerations
Objective: To provide a starting point for optimizing a Suzuki-Miyaura coupling reaction involving 2-amino-3,6-dichloropyridine, with a focus on addressing solubility.
Materials:
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2-amino-3,6-dichloropyridine
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Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, XPhos)[4]
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[4]
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Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water or toluene/ethanol)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-amino-3,6-dichloropyridine, arylboronic acid, and base.
-
Add the solvent system. If using a co-solvent system, add the solvent in which 2-amino-3,6-dichloropyridine is most soluble first to ensure it dissolves before adding the other solvent.
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Stir the mixture at room temperature for 10-15 minutes to ensure all solids are dissolved. Gentle warming may be applied if necessary.
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Once a homogeneous solution is obtained, add the palladium catalyst and ligand.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the standard aqueous work-up and purification.
Visualizations
Caption: Workflow for troubleshooting solubility issues of 2-amino-3,6-dichloropyridine.
Caption: Factors influencing the outcome of reactions with 2-amino-3,6-dichloropyridine.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 3,6-Dichloropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 3,6-dichloropyridin-2-amine. This challenging substrate presents unique considerations for catalyst selection and reaction optimization due to the electronic properties of the pyridine ring and the presence of both chloro and amino functionalities.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
The primary challenge stems from the inherent properties of the substrate. The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] This "pyridyl problem" can halt the catalytic cycle.[1] Additionally, the electron-donating amino group can decrease the reactivity of the C-Cl bonds towards oxidative addition, which is often the rate-limiting step, especially for less reactive aryl chlorides.[2][3]
Q2: Which chloro group is more likely to react first in a cross-coupling reaction?
Achieving regioselectivity with dichloropyridines can be a significant challenge.[3] Generally, the chlorine atom at the 2- or 6-position of a pyridine ring is more activated towards oxidative addition than those at the 3- or 5-positions due to the electron-withdrawing effect of the ring nitrogen.[3] For this compound, the relative reactivity of the C3-Cl versus C6-Cl bond will be influenced by a combination of electronic and steric factors, and the choice of catalyst and ligand can play a crucial role in directing the selectivity.
Q3: What are the most common side reactions, and how can they be minimized?
Common side reactions include:
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Hydrodehalogenation: This is the replacement of a chlorine atom with hydrogen. It can be a significant issue, especially when the desired reductive elimination is slow.[3] To minimize this, using bulky, electron-rich ligands that accelerate reductive elimination is critical.[3] Ensuring anhydrous conditions and using a slight excess of the amine coupling partner can also be beneficial.[3]
-
Protodeboronation (in Suzuki Coupling): This involves the replacement of the boronic acid group with a hydrogen atom, a common issue with heteroaryl boronic acids in the presence of aqueous bases.[2][4] Using more stable boronic esters (e.g., pinacol esters) or performing the reaction under anhydrous conditions can mitigate this problem.[2][4]
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Homocoupling of Boronic Acid (in Suzuki Coupling): This side reaction is often caused by the presence of oxygen.[4] Thoroughly degassing the reaction mixture is the most effective way to minimize this.[4]
Q4: What general type of ligand is recommended for this substrate?
For challenging substrates like this compound, bulky, electron-rich phosphine ligands are highly recommended.[1][5] Ligands such as XPhos, SPhos, and RuPhos have been shown to be effective for cross-coupling reactions of chloropyridines and aminopyridines.[1][3][6] These ligands promote the challenging oxidative addition step and accelerate the desired reductive elimination, minimizing side reactions.[3]
Troubleshooting Guides
Issue 1: Low to No Conversion
If you are observing low or no conversion in your cross-coupling reaction, consider the following troubleshooting steps in a logical progression.
Troubleshooting Workflow for Low Conversion
References
managing scalability issues in 3,6-Dichloropyridin-2-amine synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing scalability issues encountered during the synthesis of 3,6-Dichloropyridin-2-amine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their scalability concerns?
A1: The two primary synthetic strategies for this compound are:
-
Chlorination of a 2-aminopyridine precursor: This typically involves the direct chlorination of 2-amino-6-chloropyridine. On a larger scale, challenges include controlling the regioselectivity to avoid the formation of other isomers, managing the exothermic nature of the reaction, and handling corrosive reagents.
-
Amination of a polychlorinated pyridine: This route involves the nucleophilic substitution of a chlorine atom on a trichloropyridine, such as 2,3,6-trichloropyridine. Scalability issues for this method include forcing the amination at the desired position, which can require harsh reaction conditions (high temperatures and pressures), and the potential for multiple amination products.
Q2: What are the most common impurities observed in this compound synthesis and how can they be identified?
A2: Common impurities may include:
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Isomeric byproducts: Formation of other dichlorinated aminopyridines (e.g., 2-amino-3,5-dichloropyridine or 2-amino-4,6-dichloropyridine).
-
Over-chlorinated products: Introduction of a third chlorine atom to the pyridine ring.
-
Unreacted starting materials: Residual 2-amino-6-chloropyridine or 2,3,6-trichloropyridine.
-
Hydrolysis products: Formation of hydroxypyridines if water is present in the reaction mixture.
These impurities can be identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What are the recommended purification techniques for crude this compound on a large scale?
A3: For large-scale purification, the following methods are generally employed:
-
Recrystallization: This is often the most cost-effective method for obtaining high-purity material. The choice of solvent is critical and should be determined through small-scale solubility studies.
-
Slurry washing: Washing the crude solid with a solvent in which the desired product has low solubility can effectively remove more soluble impurities.
-
Column chromatography: While effective, traditional column chromatography can be challenging and expensive to scale up. Automated flash chromatography systems can be a viable alternative for processing larger quantities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.- Increase the reaction time or temperature, but be cautious of potential side reactions. |
| Formation of Isomeric Byproducts | - Optimize the reaction temperature. Chlorination reactions are often temperature-sensitive, and lower temperatures may favor the desired isomer.- Control the rate of addition of the chlorinating agent to prevent localized overheating. |
| Degradation of Product | - Ensure the work-up procedure is not too harsh. Avoid prolonged exposure to strong acids or bases.- If the product is sensitive to air or moisture, perform the reaction and work-up under an inert atmosphere. |
| Mechanical Losses During Work-up | - Minimize the number of transfer steps.- Ensure efficient extraction by selecting an appropriate solvent and performing multiple extractions. |
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
| Potential Cause | Recommended Solution |
| Incorrect Chlorinating Agent | - Different chlorinating agents (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride, chlorine gas) can exhibit different selectivities. Screen various reagents to find the optimal one for your substrate. |
| Inappropriate Reaction Temperature | - As mentioned, temperature control is crucial. A thorough temperature optimization study is recommended. |
| Solvent Effects | - The polarity of the solvent can influence the regioselectivity of the reaction. Experiment with a range of solvents with varying polarities. |
Issue 3: Difficulty in Removing Impurities
| Potential Cause | Recommended Solution |
| "Oiling Out" During Recrystallization | - This can occur if the solution is supersaturated or if cooling is too rapid. Try using a larger volume of solvent or allowing the solution to cool more slowly.- The presence of certain impurities can inhibit crystallization. A preliminary purification step, such as a charcoal treatment or a quick filtration through a silica plug, may be necessary. |
| Co-elution in Column Chromatography | - If impurities co-elute with the product, a different solvent system (mobile phase) should be explored. A systematic screening of solvent mixtures with varying polarities and compositions is advisable.- Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Formation of a Stable Emulsion During Extraction | - Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength.- Filter the entire mixture through a pad of Celite to break the emulsion. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Dichlorinated Aminopyridines
| Product | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3,5-dichloropyridine | 2-Amino-5-chloropyridine | N-chlorosuccinimide | DMF/Methanol | 0 | 8.5 | 55.5 | [1] |
| 2-Amino-3,5-dichloropyridine | 2-Amino-5-chloropyridine | N-chlorosuccinimide | tert-Butanol/Ethanol | 15 | 5 | 53.0 | [1] |
| 4,6-dichloro-3-nitropyridin-2-amine | 2-amino-4,6-dichloropyridine | Fuming nitric acid, Sulfuric acid | - | 5 | 10 | 62.1 | [2] |
| 3,5-Dichloro-6-methylpyridin-2-amine | 2-amino-6-methylpyridine | Phosphorus oxychloride | - | Reflux (383 K) | 16 | 65 | [3] |
Note: Data for the direct synthesis of this compound is limited in the reviewed literature. The data presented is for structurally related isomers and is intended to provide a general understanding of the reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Chlorination of a 2-Aminopyridine Derivative (Hypothetical for this compound)
This protocol is a generalized procedure based on the synthesis of related compounds and should be optimized for the specific synthesis of this compound.
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material (e.g., 2-amino-6-chloropyridine) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Cooling: Cool the solution to the desired temperature (e.g., 0-5 °C) using an ice bath.
-
Reagent Addition: Slowly add a solution of the chlorinating agent (e.g., N-chlorosuccinimide in the same solvent) dropwise to the cooled solution while maintaining the internal temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench it by adding a suitable quenching agent (e.g., a saturated solution of sodium thiosulfate or sodium bicarbonate).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Stability of 2-amino-3,6-dichloropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of 2-amino-3,6-dichloropyridine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-amino-3,6-dichloropyridine?
A1: To ensure the long-term stability of 2-amino-3,6-dichloropyridine, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] The storage location should be protected from light and kept away from heat sources and strong oxidizing agents.[1][2] For extended storage, maintaining a low-temperature environment (e.g., refrigeration) can further enhance stability.
Q2: What are the primary factors that can cause the degradation of 2-amino-3,6-dichloropyridine?
A2: The stability of 2-amino-3,6-dichloropyridine can be compromised by several factors, including:
-
Hydrolysis: Exposure to moisture or acidic/basic conditions can lead to the hydrolysis of the amino and chloro groups.
-
Oxidation: Contact with air or oxidizing agents can result in the formation of degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition.
-
Thermal Stress: Elevated temperatures can accelerate the rate of degradation.
Q3: What are the signs of degradation in a sample of 2-amino-3,6-dichloropyridine?
A3: Degradation of 2-amino-3,6-dichloropyridine may be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., yellowing or darkening), a change in texture, or the development of an unusual odor. Purity analysis using techniques like HPLC will provide a quantitative measure of degradation by showing a decrease in the main peak area and the appearance of new impurity peaks.
Q4: How can I assess the stability of my 2-amino-3,6-dichloropyridine sample?
A4: The most effective way to assess the stability of your sample is by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[3][4] This technique can separate the intact compound from its degradation products, allowing for the quantification of purity over time. A validated stability-indicating HPLC method is crucial for accurate stability assessment.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Exposure to light (photodegradation) or air (oxidation). | Store the compound in an amber vial or a light-blocking container.[5] Consider storing under an inert atmosphere (e.g., nitrogen or argon). |
| Decreased purity observed by HPLC over a short period | Improper storage conditions (e.g., high humidity, elevated temperature). | Review and optimize storage conditions. Ensure the container is tightly sealed and stored in a cool, dry place.[1][2] |
| Inconsistent results in experiments using the compound | Degradation of the compound leading to lower effective concentration or interfering impurities. | Re-analyze the purity of the starting material using a validated analytical method. If degradation is confirmed, use a fresh, high-purity batch of the compound. |
| Formation of unknown peaks in the HPLC chromatogram | Degradation of the compound due to stress factors. | Conduct forced degradation studies to identify potential degradation products and understand the degradation pathways. This will aid in developing a more robust stability-indicating method.[6][7][8] |
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of 2-amino-3,6-dichloropyridine and for developing a stability-indicating analytical method.[6][7][8]
Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 2-amino-3,6-dichloropyridine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[5]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period.[5]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a specified time.[5]
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a set duration.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a suitable analytical method, such as HPLC, to determine the extent of degradation and the profile of degradation products.
Protocol for Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating and quantifying 2-amino-3,6-dichloropyridine from its potential degradation products.
Methodology:
-
Column Selection: Start with a common reverse-phase column, such as a C18 column.
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
Incorporate a buffer to control the pH, which can significantly affect the retention and peak shape of the aminopyridine.
-
-
Gradient Elution: Develop a gradient elution program to ensure the separation of both early-eluting polar degradants and the more retained parent compound.
-
Method Optimization:
-
Inject samples from the forced degradation studies to challenge the method's specificity.
-
Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.
-
-
Method Validation: Once an optimal method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal Degradation | Dry Heat | 80°C | 48 hours |
| Photodegradation | UV/Visible Light | Ambient | As per ICH Q1B |
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Factors influencing compound stability.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to the Reactivity of 3,6-Dichloropyridin-2-amine and Its Isomers for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and other biologically active molecules, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Dichloropyridin-2-amine isomers represent a class of versatile building blocks, offering multiple reactive sites for diversification. However, the isomeric position of the chlorine atoms and the amino group profoundly influences the reactivity of the pyridine ring, dictating the feasibility and outcome of various chemical transformations.
This guide provides a comprehensive comparison of the reactivity of 3,6-Dichloropyridin-2-amine with its key isomers: 3,5-Dichloropyridin-2-amine, 4,6-Dichloropyridin-2-amine, and 2,5-Dichloropyridin-3-amine. The comparison focuses on three indispensable reactions in drug discovery: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Theoretical Underpinnings of Reactivity
The reactivity of dichloropyridin-2-amine isomers is governed by a combination of electronic and steric factors. The pyridine nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen. The amino group, being electron-donating, can modulate this reactivity.
In Nucleophilic Aromatic Substitution (SNAr) , the rate-determining step is typically the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced when the negative charge can be delocalized onto the electronegative pyridine nitrogen. This occurs most effectively when the leaving group (a chlorine atom in this case) is at the 2-, 4-, or 6-position.[1]
For Palladium-Catalyzed Cross-Coupling Reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the first step in the catalytic cycle is the oxidative addition of the palladium catalyst to the carbon-chlorine bond. The rate of this step is influenced by the electron density at the carbon atom and steric hindrance around the reaction site. Generally, chlorine atoms at positions activated by the pyridine nitrogen (ortho and para) are more reactive.[2]
Comparative Reactivity in Key Synthetic Transformations
The following sections provide a comparative analysis of the reactivity of this compound and its isomers in SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions. The predicted reactivity is based on established principles of heterocyclic chemistry.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions on dichloropyridin-2-amines allow for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols. The regioselectivity and reaction rate are highly dependent on the position of the chlorine atoms.
Table 1: Predicted Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
| Isomer | Chlorine Positions | Predicted Relative Reactivity | Most Reactive Site(s) | Notes |
| This compound | 3, 6 | Moderate to High | C-6 | The chlorine at the 6-position is ortho to the pyridine nitrogen, making it highly activated for nucleophilic attack. The chlorine at the 3-position is significantly less reactive.[3] |
| 3,5-Dichloropyridin-2-amine | 3, 5 | Low | C-3, C-5 | Both chlorine atoms are meta to the pyridine nitrogen, resulting in low reactivity towards SNAr. Harsh reaction conditions are typically required.[2] |
| 4,6-Dichloropyridin-2-amine | 4, 6 | High | C-4, C-6 | Both chlorine atoms are activated by the pyridine nitrogen (para and ortho, respectively), leading to high reactivity. Selective mono-substitution can be challenging. |
| 2,5-Dichloropyridin-3-amine | 2, 5 | Moderate to High | C-2 | The chlorine at the 2-position is ortho to the pyridine nitrogen and is expected to be the most reactive site. The chlorine at the 5-position is less activated.[4] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
Table 2: Predicted Comparative Reactivity in Suzuki-Miyaura Coupling
| Isomer | Chlorine Positions | Predicted Relative Reactivity | Most Reactive Site(s) | Notes |
| This compound | 3, 6 | Moderate to High | C-6 | The C-6 position is generally more reactive in palladium-catalyzed couplings due to its ortho relationship to the pyridine nitrogen. |
| 3,5-Dichloropyridin-2-amine | 3, 5 | Low | C-3, C-5 | Both positions are less activated, often requiring more forcing conditions or specialized catalyst systems for efficient coupling.[1] |
| 4,6-Dichloropyridin-2-amine | 4, 6 | High | C-4, C-6 | High reactivity is expected at both positions, with potential for selective mono- or di-arylation depending on the reaction conditions. |
| 2,5-Dichloropyridin-3-amine | 2, 5 | Moderate to High | C-2 | The C-2 position is anticipated to be more reactive than the C-5 position in Suzuki-Miyaura coupling. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.
Table 3: Predicted Comparative Reactivity in Buchwald-Hartwig Amination
| Isomer | Chlorine Positions | Predicted Relative Reactivity | Most Reactive Site(s) | Notes |
| This compound | 3, 6 | Moderate to High | C-6 | Similar to Suzuki-Miyaura coupling, the C-6 position is expected to be more reactive. |
| 3,5-Dichloropyridin-2-amine | 3, 5 | Low | C-3, C-5 | Reactivity is generally low, and harsher conditions or more active catalyst systems may be necessary. |
| 4,6-Dichloropyridin-2-amine | 4, 6 | High | C-4, C-6 | Both positions are expected to be reactive, offering opportunities for selective functionalization. |
| 2,5-Dichloropyridin-3-amine | 2, 5 | Moderate to High | C-2 | The C-2 position is the more probable site of initial reaction. |
Experimental Protocols
The following are generalized experimental protocols for the three key reactions discussed. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
Materials:
-
Dichloropyridin-2-amine isomer (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 equiv)
-
Anhydrous solvent (e.g., DMSO, NMP, or DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the dichloropyridin-2-amine isomer, the amine nucleophile, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Suzuki-Miyaura Cross-Coupling
Materials:
-
Dichloropyridin-2-amine isomer (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
In a reaction vessel, combine the dichloropyridin-2-amine isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
After cooling to room temperature, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.[5]
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
Dichloropyridin-2-amine isomer (1.0 equiv)
-
Amine to be coupled (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, or SPhos) (2-4 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃) (1.4 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and base.
-
Add the dichloropyridin-2-amine isomer and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, and quench the reaction (e.g., with saturated aqueous NH₄Cl).
-
Extract with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography.[2]
Mandatory Visualizations
The following diagrams illustrate a logical workflow for leveraging the differential reactivity of dichloropyridin-2-amine isomers in a drug discovery context and the general catalytic cycle for the Buchwald-Hartwig amination.
Caption: Drug discovery workflow using dichloropyridin-2-amine isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-amino-3,6-dichloropyridine and 2-amino-3,5-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, substituted pyridines represent a class of heterocyclic compounds of paramount importance. Among these, aminodichloropyridines serve as versatile building blocks for the synthesis of a wide array of functionalized molecules. The isomeric positioning of the chloro- and amino-substituents profoundly influences the electronic and steric properties of the pyridine ring, thereby dictating its reactivity in key synthetic transformations. This guide provides a detailed comparison of the reactivity of two such isomers: 2-amino-3,6-dichloropyridine and 2-amino-3,5-dichloropyridine. The discussion is centered on three indispensable reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination, supported by representative experimental data and detailed protocols.
Theoretical Underpinnings of Reactivity
The reactivity of the pyridine ring is intrinsically governed by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. The presence of an electron-donating amino group and electron-withdrawing chloro-substituents further modulates this reactivity.
In 2-amino-3,6-dichloropyridine , the chlorine atom at the C6 position is ortho to the ring nitrogen, making it highly activated towards nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. The chlorine at the C3 position is less activated. The amino group at C2 exerts an electron-donating effect, which can influence the overall reactivity and regioselectivity.
Conversely, in 2-amino-3,5-dichloropyridine , both chlorine atoms are in positions meta to the ring nitrogen (C3 and C5). These positions are significantly less activated towards traditional SNAr reactions compared to the ortho and para positions. The amino group at C2 can, however, influence the electronic environment and potentially direct metallation or influence the relative reactivity of the two chloro-substituents in cross-coupling reactions.
Comparative Reactivity in Key Synthetic Transformations
The following sections provide a head-to-head comparison of the two isomers in common synthetic reactions. The quantitative data presented in the tables are representative and collated from studies on analogous substituted pyridines to provide a predictive framework for reaction outcomes.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone for the introduction of heteroatom nucleophiles onto aromatic rings. The inherent electronic properties of the two isomers lead to a stark difference in their susceptibility to this transformation.
2-amino-3,6-dichloropyridine is anticipated to be significantly more reactive, with substitution occurring preferentially at the C6 position due to the strong activation by the ring nitrogen.
2-amino-3,5-dichloropyridine , lacking an activated chloro-substituent, is expected to be less reactive under classical SNAr conditions, often requiring more forcing conditions to achieve substitution.
| Reaction | Isomer | Nucleophile | Major Product | Typical Yield (%) | Reference Conditions |
| Alkoxylation | 2-amino-3,6-dichloropyridine | Sodium Methoxide | 2-amino-3-chloro-6-methoxypyridine | 85-95 | NaOMe, MeOH, reflux |
| Alkoxylation | 2-amino-3,5-dichloropyridine | Sodium Methoxide | 2-amino-3-chloro-5-methoxypyridine | 40-60 | NaOMe, MeOH, high temp. |
| Amination | 2-amino-3,6-dichloropyridine | Morpholine | 2-amino-3-chloro-6-morpholinopyridine | 80-90 | Morpholine, K2CO3, DMF, 120 °C |
| Amination | 2-amino-3,5-dichloropyridine | Morpholine | 2-amino-3-chloro-5-morpholinopyridine | 30-50 | Morpholine, K2CO3, DMF, 150 °C |
Experimental Protocol: Alkoxylation of 2-amino-3,6-dichloropyridine
-
To a solution of 2-amino-3,6-dichloropyridine (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add sodium methoxide (1.2 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-amino-3-chloro-6-methoxypyridine.
Logical Workflow for SNAr Reactivity Comparison
A Researcher's Guide to the Spectroscopic Confirmation of 3,6-Dichloropyridin-2-amine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is a critical checkpoint in the discovery pipeline. This guide provides a comprehensive comparison of spectroscopic techniques to confirm the structure of 3,6-Dichloropyridin-2-amine, offering supporting data from isomeric alternatives to aid in the definitive assignment of its chemical structure.
The precise placement of functional groups and substituent atoms on an aromatic scaffold is paramount to a molecule's biological activity and intellectual property standing. In the case of dichlorinated aminopyridines, even minor positional changes can lead to vastly different pharmacological profiles. Therefore, rigorous analytical confirmation is not just a matter of procedural formality but a cornerstone of successful research and development.
This guide outlines the expected spectroscopic characteristics of this compound and contrasts them with the experimentally determined data of its isomers. By understanding the subtle yet significant differences in their respective spectra, researchers can confidently verify the regiochemistry of their synthesized compounds.
Comparative Spectroscopic Data
The following table summarizes the expected and observed spectroscopic data for this compound and its isomers. The predicted values for the target compound are based on established structure-spectra correlations and analysis of its chemical environment.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound (Predicted) | ~7.4 (d, J≈8 Hz, 1H), ~6.8 (d, J≈8 Hz, 1H), ~5.0 (br s, 2H) | ~158 (C-NH₂), ~145 (C-Cl), ~140 (C-H), ~115 (C-H), ~110 (C-Cl) | ~3450, ~3350 (N-H str), ~1620 (N-H bend), ~1250 (C-N str), ~800 (C-Cl str) | 162/164/166 (M⁺, M⁺+2, M⁺+4) |
| 2-Amino-3,5-dichloropyridine | 7.94 (d, J=2.2 Hz, 1H), 7.50 (d, J=2.2 Hz, 1H), 4.90 (br s, 2H)[1] | Data not readily available | Data not readily available | Data not readily available |
| 2-Amino-4,6-dichloropyridine | Data not readily available | Data not readily available | Data not readily available | 162 (M⁺)[2] |
| 3-Amino-2,6-dichloropyridine | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| 4-Amino-2,6-dichloropyridine | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Experimental Protocols
Reproducible and high-quality spectroscopic data are contingent on meticulous experimental execution. The following are generalized protocols for the acquisition of NMR, IR, and Mass Spectra for dichloropyridinamine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-180 ppm.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean ATR crystal should be acquired prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI):
-
Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion (M⁺, M⁺+2, M⁺+4) with a ratio of approximately 9:6:1.
-
Analytical Workflow and Structure Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
By following this structured analytical approach and carefully comparing the acquired data with the provided information for known isomers, researchers can achieve a high degree of confidence in the structural integrity of their this compound product. This meticulous verification is an indispensable step towards the successful advancement of drug discovery and development programs.
References
A Comparative Guide to the Analytical Validation of 2-amino-3,6-dichloropyridine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a comparative overview of analytical methodologies for the quantification of 2-amino-3,6-dichloropyridine, a key chemical intermediate. Given the limited availability of specific validated methods for this exact analyte, this document presents a framework based on established methods for structurally similar aminopyridine and chlorinated aromatic compounds. The guide focuses on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Techniques
The choice between HPLC and GC-MS for the analysis of 2-amino-3,6-dichloropyridine depends on several factors, including the sample matrix, required sensitivity, and the physicochemical properties of the analyte. Below is a comparative summary of these two techniques with expected performance parameters based on data from related compounds.
Table 1: Comparison of HPLC and GC-MS Methods for Aminopyridine Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Typical Column | C18 reversed-phase (150 x 4.6 mm, 2.7 µm)[1] | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |
| Detector | UV/Vis or Mass Spectrometry (LC-MS) | Mass Spectrometry (MS) |
| Sample Volatility | Not required | Required (derivatization may be necessary) |
| Linearity Range | 1 - 40 µg/mL (for 5-amino-2-chloropyridine)[1] | Analyte dependent, typically in the ng/mL to µg/mL range |
| Limit of Detection (LOD) | 0.015 µg/mL (for 5-amino-2-chloropyridine)[1] | ng/mL range, depending on the analyte and ionization mode |
| Limit of Quantification (LOQ) | 0.048 µg/mL (for 5-amino-2-chloropyridine)[1] | ng/mL to low µg/mL range |
| Accuracy (% Recovery) | 98.80 - 100.03% (for 5-amino-2-chloropyridine)[1] | Typically 80-120% |
| Precision (%RSD) | < 2% | < 15% |
| Advantages | Suitable for non-volatile and thermally labile compounds. | High sensitivity and selectivity, provides structural information. |
| Disadvantages | May require specific mobile phases for polar compounds. | May require derivatization for polar analytes. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are generalized and should be optimized for the specific instrumentation and sample matrix used.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method with UV detection, which is a common approach for the analysis of aromatic amines.
1. Instrumentation and Reagents
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, pH adjusted to 3 with orthophosphoric acid)[1]
-
2-amino-3,6-dichloropyridine reference standard
2. Chromatographic Conditions
-
Mobile Phase: A mixture of pH 3 water and methanol (50:50, v/v)[1].
-
Flow Rate: 0.7 mL/min[1]
-
Column Temperature: 40°C[1]
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 10 µL[1]
3. Sample Preparation
-
Standard Solution: Prepare a stock solution of 2-amino-3,6-dichloropyridine in methanol. Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.
-
Sample Solution: Dissolve the sample containing 2-amino-3,6-dichloropyridine in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
4. Validation Parameters The method should be validated according to the International Council on Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ)[2][3].
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a general GC-MS method for the analysis of chlorinated aromatic compounds. Derivatization may be necessary for polar compounds like 2-amino-3,6-dichloropyridine to improve volatility and chromatographic performance.
1. Instrumentation and Reagents
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane, HPLC grade)
-
2-amino-3,6-dichloropyridine reference standard
2. GC-MS Conditions
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
3. Sample Preparation and Derivatization
-
Standard Solution: Prepare a stock solution of 2-amino-3,6-dichloropyridine in a suitable solvent.
-
Derivatization: To a known amount of the dried standard or sample, add the derivatizing agent (e.g., 100 µL of BSTFA) and solvent. Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction. Cool to room temperature before injection.
-
Sample Injection: Inject 1 µL of the derivatized solution into the GC-MS.
4. Validation Parameters Similar to the HPLC method, the GC-MS method must be validated for specificity, linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines[2][3].
Workflow for Analytical Method Validation
The systematic validation of an analytical method is crucial to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for a pharmaceutical impurity like 2-amino-3,6-dichloropyridine.
References
comparative study of catalysts for 3,6-Dichloropyridin-2-amine functionalization
A Comparative Guide to Catalysts for the Functionalization of 3,6-Dichloropyridin-2-amine
For researchers, scientists, and drug development professionals, the strategic functionalization of halo-substituted pyridines is a cornerstone of modern synthetic chemistry, enabling the construction of novel molecular architectures with potential biological activity. This compound is a valuable scaffold, offering two distinct chlorine atoms for selective substitution. The choice of catalyst is paramount in achieving desired C-N and C-C bond formations with high efficiency and regioselectivity. This guide provides a comparative analysis of common catalytic systems for the functionalization of dichloropyridines, with a focus on palladium, copper, and nickel-based catalysts, supported by experimental data from analogous systems.
Catalyst Performance Comparison
The functionalization of this compound can be approached through various cross-coupling reactions, primarily the Buchwald-Hartwig amination for C-N bond formation and the Suzuki-Miyaura coupling for C-C bond formation. The reactivity of the two chlorine atoms can differ, with the chlorine at the 6-position generally being more susceptible to nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed reactions due to the electronic influence of the pyridine nitrogen.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[1] The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with less reactive aryl chlorides.[2]
Table 1: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / tBu₃P·HBF₄ | Tri-tert-butylphosphine tetrafluoroborate | NaOtBu | Toluene | Reflux | 16 | ~65 | A common and effective system for amination of aryl chlorides. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/water | 80-110 | 12-24 | >90 | SPhos is a bulky, electron-rich ligand effective for challenging chlorides.[3] |
| PdCl₂(dppf) | dppf | NaOtBu | Toluene | 100 | 18 | ~85 | A robust pre-catalyst, though may require higher temperatures.[4] |
Note: The data presented are for analogous aryl chloride substrates and serve as a general guide. Yields for this compound may vary.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. For chloropyridines, robust catalytic systems are necessary to overcome the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[5][6]
Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/Ethanol/Water | 90 | 12 | Moderate to high | A classic catalyst, though may require higher temperatures and longer reaction times for chlorides.[7] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/water | 80-110 | 12-24 | High | Bulky, electron-rich ligands like SPhos are highly effective for the coupling of aryl chlorides.[3] |
| NiCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 80 | 24 | Variable | Nickel catalysts offer a cheaper alternative to palladium but can be sensitive to substrate structure.[4] |
Note: The data presented are for analogous chloropyridine substrates and serve as a general guide. Yields for this compound may vary.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are representative procedures for the functionalization of chloropyridines.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of aryl chlorides.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., tBu₃P·HBF₄, 4 mol%)
-
Base (e.g., NaOtBu, 2.2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the this compound, the amine, the palladium precatalyst, the ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure for the Suzuki-Miyaura coupling of chloropyridines.[3][8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
In a Schlenk flask, combine the this compound, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Workflows and Logical Relationships
Diagrams can clarify complex experimental procedures and decision-making processes in catalyst selection.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Logic for Catalyst Selection.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Purity Assessment of Synthesized 2-Amino-3,6-Dichloropyridine
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. Impurities in active pharmaceutical ingredients or key intermediates like 2-amino-3,6-dichloropyridine can have significant impacts on biological activity, safety, and overall study outcomes. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized 2-amino-3,6-dichloropyridine, offering detailed experimental protocols and performance data to inform method selection.
The synthesis of 2-amino-3,6-dichloropyridine can result in a variety of impurities, including unreacted starting materials, intermediates, by-products, and residual solvents. Therefore, a robust analytical strategy is crucial to ensure the compound meets the stringent purity requirements for its intended application. The most common and effective techniques for purity determination of pyridine derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Comparison of Analytical Methods
The selection of an appropriate analytical technique depends on several factors, including the expected impurities, the required sensitivity and precision, and the availability of instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Primary Application | Routine purity testing, quantification of non-volatile impurities | Identification and quantification of volatile impurities and by-products | Absolute purity determination, structural confirmation |
| Linearity (R²) | > 0.999 | > 0.999 | Not applicable (Direct quantification) |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.001 - 0.05% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.005 - 0.15% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 2% | < 3% | < 1% |
| Throughput | High | High | Low to Medium |
| Complexity | Moderate | Moderate to High | High |
This table summarizes typical performance characteristics for the analysis of pyridine derivatives, based on extrapolated data from studies on similar compounds.[2][3]
Experimental Workflow
The general workflow for assessing the purity of synthesized 2-amino-3,6-dichloropyridine involves a multi-step process from synthesis to final purity verification.
Caption: Experimental workflow for the synthesis and purity assessment of 2-amino-3,6-dichloropyridine.
Detailed Experimental Protocols
The following are representative protocols that can be adapted for the purity assessment of 2-amino-3,6-dichloropyridine.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 2-amino-3,6-dichloropyridine and quantify related non-volatile impurities using a reverse-phase HPLC method with UV detection.[1][4]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid.[3]
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of 2-amino-3,6-dichloropyridine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Accurately weigh and dissolve the synthesized sample in the same solvent to achieve a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
-
-
Chromatographic Conditions:
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized 2-amino-3,6-dichloropyridine.[5][6]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[5]
Reagents:
-
A suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent.[5]
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[1]
-
Inlet Temperature: 250 °C[1]
-
Oven Temperature Program: An initial temperature of 80°C, held for 2 minutes, ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 280 °C[3]
-
Ion Source Temperature: 230 °C[3]
-
Acquisition Mode: Scan mode to identify unknown impurities and Selected Ion Monitoring (SIM) for quantification of known impurities.[3]
-
-
Data Analysis: Impurities are identified by their mass spectra. Purity is determined by comparing the peak area of the main component to the total peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To provide an absolute measure of the purity of 2-amino-3,6-dichloropyridine without the need for a specific reference standard of the analyte.[7][8]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]
Reagents:
-
A suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not have signals overlapping with the analyte peaks.[6]
-
A high-purity internal standard with a known concentration (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized 2-amino-3,6-dichloropyridine and the internal standard into a clean, dry NMR tube.
-
Add a precise volume of the deuterated solvent.[6]
-
-
NMR Data Acquisition:
-
Data Analysis: The purity of 2-amino-3,6-dichloropyridine is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Synthesis Routes for 3,6-Dichloropyridin-2-amine: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide aims to provide a comprehensive head-to-head comparison of synthesis routes for 3,6-Dichloropyridin-2-amine. However, an extensive review of available scientific literature and patent databases reveals a significant challenge: a scarcity of established and well-documented synthetic methods specifically for this compound.
While numerous synthesis routes are available for other isomers of dichlorinated aminopyridines, such as 2-amino-3,5-dichloropyridine, 4-amino-2,6-dichloropyridine, and 3-amino-2,6-dichloropyridine, direct and reproducible methods for the 3,6-dichloro isomer are not readily found in the public domain. This suggests that this compound may be a less common intermediate, or its synthesis is proprietary and not widely published.
Potential Synthetic Strategies and Related Methodologies
Despite the absence of direct head-to-head comparisons, we can explore potential synthetic strategies based on the known reactivity of related compounds. A plausible precursor for this compound is 2,3,6-trichloropyridine. The selective amination of this starting material at the 2-position would yield the desired product.
Hypothetical Synthesis Route: Amination of 2,3,6-Trichloropyridine
This proposed route involves the nucleophilic aromatic substitution of a chlorine atom in 2,3,6-trichloropyridine with an amino group. The regioselectivity of this reaction would be crucial in obtaining the desired isomer. The chlorine atoms at the 2 and 6 positions of the pyridine ring are generally more activated towards nucleophilic attack than the chlorine at the 3-position. Direct amination with ammonia or a protected amine source could potentially lead to a mixture of products, including the desired 2-amino-3,6-dichloropyridine.
Experimental Protocol Considerations:
A general approach for such a reaction would involve:
-
Reactants: 2,3,6-trichloropyridine and an aminating agent (e.g., ammonia, sodium amide, or a protected amine).
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) would likely be employed to facilitate the reaction.
-
Conditions: The reaction would likely require elevated temperatures and potentially high pressure, especially if ammonia is used. The use of a catalyst, such as a palladium or copper complex, could also be explored to improve reaction efficiency and selectivity.
-
Work-up and Purification: After the reaction, a standard aqueous work-up would be necessary to remove inorganic byproducts. Purification of the desired product from potential isomers and unreacted starting material would likely require chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Comparative Analysis of Related Isomer Syntheses
To provide context for researchers, the following table summarizes established synthesis routes for other dichloropyridin-2-amine isomers. These methods highlight the types of reactions and conditions commonly used in this area of chemistry.
| Isomer | Starting Material | Reagents and Conditions | Yield | Reference |
| 2-Amino-3,5-dichloropyridine | 2-Amino-5-chloropyridine | N-Chlorosuccinimide (NCS) in a suitable solvent. | Moderate to Good | Patent CN104016908A |
| 4-Amino-2,6-dichloropyridine | 2,6-Dichloropyridine | Nitration followed by reduction. | Not specified | General synthetic knowledge |
| 3-Amino-2,6-dichloropyridine | 2,6-Dichloropyridine | Nitration followed by reduction. | Not specified | General synthetic knowledge |
Logical Workflow for Developing a Synthesis Route
For researchers aiming to synthesize this compound, a logical workflow for methods development is crucial. The following diagram, generated using Graphviz, outlines a potential strategic approach.
Caption: A logical workflow for the development of a synthetic route for this compound.
Conclusion
At present, a direct head-to-head comparison of established synthesis routes for this compound is not feasible due to the lack of published methods. Researchers and drug development professionals interested in this specific molecule will likely need to undertake methods development, potentially starting from precursors such as 2,3,6-trichloropyridine. The information provided on the synthesis of related isomers and the proposed logical workflow can serve as a valuable starting point for these research endeavors. Further investigation into specialized chemical literature and patent databases for related structures may uncover more specific guidance for the synthesis of this challenging target.
Navigating the Synthesis of 2-amino-3,6-dichloropyridine: A Cost-Benefit Analysis
The synthesis of 2-amino-3,6-dichloropyridine, a valuable building block in the development of pharmaceuticals and agrochemicals, presents several challenges due to the need for regioselective control of chlorination and amination. For researchers and chemical process developers, selecting an optimal synthetic route requires a careful evaluation of factors such as yield, purity, cost of raw materials, and process complexity. This guide provides a comparative analysis of plausible synthetic pathways to 2-amino-3,6-dichloropyridine, offering experimental insights to inform strategic decisions in its production.
Comparative Analysis of Synthesis Methods
Direct synthesis of 2-amino-3,6-dichloropyridine is not well-documented in publicly available literature. Therefore, a two-step approach is generally considered, involving the synthesis of the key intermediate, 2,3,6-trichloropyridine, followed by a selective amination at the 2-position. The primary variations in the overall synthesis lie in the method of preparing the trichlorinated precursor.
Two main routes for the synthesis of 2,3,6-trichloropyridine have been identified: the chlorination of 2,6-dichloropyridine and a multi-step synthesis starting from nicotinamide. The subsequent selective amination of 2,3,6-trichloropyridine is a critical and challenging step, as the chlorine atoms at both the 2- and 6-positions are susceptible to nucleophilic substitution. Achieving high regioselectivity for the 2-position is paramount for an efficient process.
The following table summarizes the key quantitative data for two potential synthesis routes for 2-amino-3,6-dichloropyridine. It is important to note that while data for the synthesis of the 2,3,6-trichloropyridine intermediate is based on documented procedures, the data for the selective amination step is extrapolated from analogous reactions on similar substrates due to a lack of specific literature for this exact transformation.
| Parameter | Method 1: Chlorination of 2,6-Dichloropyridine | Method 2: Synthesis from Nicotinamide |
| Overall Yield | Moderate to High (dependent on amination selectivity) | Lower (multi-step process) |
| Purity of Final Product | High (with effective purification) | Potentially lower due to more side reactions |
| Starting Material Cost | Moderate (2,6-dichloropyridine) | Low (nicotinamide) |
| Key Reagents & Catalysts | Step 1: Chlorine, FeCl₃ or AlCl₃. Step 2 (Proposed): Ammonia source (e.g., aq. NH₃, NaNH₂), potentially a palladium catalyst and ligand (e.g., for Buchwald-Hartwig amination). | Step 1: NaOH, NaOCl. Step 2: HCl, H₂O₂. Step 3: NaNO₂, CuCl. Step 4 (Proposed): Ammonia source, potential catalyst. |
| Reaction Time | Shorter overall process | Longer overall process (multiple steps) |
| Reaction Temperature | Step 1: 100-140°C. Step 2 (Estimated): 60-120°C. | Step 1: ~90°C. Step 2: 35-45°C. Step 3: 0-70°C. Step 4 (Estimated): 60-120°C. |
| Key Advantages | Fewer steps, potentially higher overall yield. | Readily available and inexpensive starting material. |
| Key Disadvantages | Handling of gaseous chlorine, challenges in selective amination. | Multi-step synthesis, generation of significant aqueous waste. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and optimization of a synthetic route. Below are representative experimental protocols for the synthesis of the 2,3,6-trichloropyridine intermediate via the two discussed methods, followed by a proposed protocol for the selective amination step.
Method 1: Synthesis of 2,3,6-trichloropyridine from 2,6-Dichloropyridine
-
Step 1: Chlorination of 2,6-Dichloropyridine In a suitable reactor equipped with a stirrer, heating mantle, and gas inlet, 2,6-dichloropyridine is mixed with a catalytic amount of anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The mixture is heated to 100-140°C. Chlorine gas is then bubbled through the reaction mixture. The reaction progress is monitored by gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the crude 2,3,6-trichloropyridine is purified by vacuum distillation.
Method 2: Synthesis of 2,3,6-trichloropyridine from Nicotinamide
-
Step 1: Hofmann Degradation of Nicotinamide to 3-Aminopyridine Nicotinamide is added to a cooled solution of sodium hydroxide. A solution of sodium hypochlorite is then added dropwise while maintaining a low temperature. The reaction mixture is subsequently heated to approximately 90°C to drive the reaction to completion, yielding 3-aminopyridine.
-
Step 2: Chlorination of 3-Aminopyridine to 2,6-dichloro-3-aminopyridine 3-Aminopyridine is dissolved in concentrated hydrochloric acid. Hydrogen peroxide is then added dropwise at a controlled temperature (35-45°C). The reaction is monitored until the starting material is consumed.
-
Step 3: Sandmeyer Reaction to 2,3,6-trichloropyridine The 2,6-dichloro-3-aminopyridine is diazotized at low temperature (around 0°C) using sodium nitrite in a strong acidic medium (e.g., hydrochloric acid). The resulting diazonium salt solution is then added to a solution of cuprous chloride (CuCl) in hydrochloric acid and heated to 60-70°C to yield 2,3,6-trichloropyridine.[1]
Proposed Protocol for Selective Amination of 2,3,6-trichloropyridine
-
Nucleophilic Aromatic Substitution (SNAr) In a sealed reaction vessel, 2,3,6-trichloropyridine is dissolved in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). An excess of an ammonia source, such as concentrated aqueous ammonia or a solution of ammonia in an organic solvent, is added. The mixture is heated to a temperature ranging from 80-150°C. The reaction progress is monitored by GC or LC-MS to determine the conversion and the ratio of 2-amino to 6-amino isomers. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The desired 2-amino-3,6-dichloropyridine is purified from the isomeric byproduct and any unreacted starting material by column chromatography or recrystallization.
-
Buchwald-Hartwig Amination In an inert atmosphere glovebox, a reaction vessel is charged with 2,3,6-trichloropyridine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a base (e.g., sodium tert-butoxide or cesium carbonate). A solvent such as toluene or dioxane is added, followed by the ammonia equivalent (e.g., benzophenone imine, followed by hydrolysis, or an ammonia source). The reaction mixture is heated to 80-120°C and stirred until the starting material is consumed (monitored by GC or LC-MS). After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then subjected to a workup procedure, typically involving an aqueous wash and extraction, followed by purification of the product by column chromatography.
Visualizing the Synthesis Pathways
To better understand the workflow and compare the proposed synthetic routes, the following diagrams have been generated.
Caption: A generalized workflow for a typical chemical synthesis process.
Caption: Comparison of two proposed synthesis routes for 2-amino-3,6-dichloropyridine.
Conclusion
The synthesis of 2-amino-3,6-dichloropyridine is a challenging endeavor that requires careful consideration of the synthetic route to the key intermediate, 2,3,6-trichloropyridine, and the subsequent selective amination. The choice between the chlorination of 2,6-dichloropyridine and the multi-step synthesis from nicotinamide for the precursor will depend on factors such as raw material cost, equipment availability, and waste disposal considerations. The chlorination route is more direct but involves handling hazardous materials. The nicotinamide route uses a cheaper starting material but is longer and generates more waste.
Crucially, the development of a robust and highly regioselective amination protocol for the 2-position of 2,3,6-trichloropyridine is the most critical factor for the economic viability of either route. Further research and process optimization are required to establish a scalable and efficient method for this key transformation. This guide provides a foundational analysis to aid researchers in navigating the complexities of synthesizing this important chemical intermediate.
References
Comparative Performance of 3,6-Dichloropyridin-2-amine Derivatives in Biological Assays: A Review of Available Data
While a direct head-to-head comparison of 3,6-Dichloropyridin-2-amine derivatives is not possible based on current literature, studies on analogous structures suggest that this chemical scaffold holds promise in various therapeutic areas, including as kinase inhibitors for cancer therapy and as antimicrobial agents. The following sections summarize the findings on related compounds, which may inform the potential applications and evaluation strategies for this compound derivatives.
Insights from Structurally Related Kinase Inhibitors
Research into pyrido[2,3-d]pyrimidin-7-ones, which can be synthesized from chlorinated aminopyridine precursors, has demonstrated their potential as potent kinase inhibitors. A study on this class of compounds revealed that substitutions on the phenylamino moiety can significantly impact their potency and selectivity against various kinases.
Table 1: Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidin-7-one Derivatives against Abl Kinase
| Compound ID | R1 Substituent (Position) | Abl IC50 (nM) |
| 1 | 3-OH | 2.8 ± 0.6 |
| 2 | 3-NH2 | 2.6 ± 0.4 |
| 3 | 3-CH3 | 22 ± 10 |
| 8 | 4-NHCH2CH2OH | 1.4 ± 0.1 |
Data sourced from a study on pyrido[2,3-d]pyrimidin-7-one derivatives as Abl kinase inhibitors.
These findings suggest that polar substituents on related scaffolds can enhance inhibitory activity. This structure-activity relationship (SAR) could be a valuable starting point for the design and evaluation of novel this compound derivatives as kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay. The following is a generalized protocol:
-
Compound Preparation: A serial dilution of the test compounds is prepared in 100% DMSO.
-
Reaction Setup: The assay is typically performed in a 384-well plate. A small volume of the diluted compound or DMSO (as a vehicle control) is added to each well.
-
Kinase/Substrate Addition: A solution containing the target kinase and its substrate is added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP, typically at a concentration close to the Michaelis constant (Km) for the specific kinase.
-
Detection: After a set incubation period, the reaction is stopped, and the kinase activity is measured. This can be done using various detection methods, such as measuring the amount of phosphorylated substrate, often through luminescence or fluorescence.
-
Data Analysis: The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
Potential as Antimicrobial Agents
Studies on other chlorinated aminopyridine derivatives have indicated their potential as antimicrobial agents. For example, research on 2-aminopyridine derivatives has shown that certain substitutions can lead to significant activity against Gram-positive bacteria.
While specific data for this compound derivatives is not available, the general experimental workflow for evaluating antimicrobial activity is well-established.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Signaling Pathway Visualization
Given the potential of related compounds to act as kinase inhibitors, a likely mechanism of action for anticancer activity would involve the inhibition of key signaling pathways that regulate cell proliferation and survival. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that is often targeted in cancer therapy.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.
Conclusion and Future Directions
The available scientific literature does not currently provide a comprehensive, comparative dataset to fully evaluate the performance of a series of this compound derivatives in biological assays. The information on structurally similar compounds suggests that this scaffold is a promising starting point for the development of novel kinase inhibitors and antimicrobial agents.
To address the current knowledge gap, future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions. These derivatives should then be systematically evaluated in a panel of relevant in vitro assays, with the results presented in a clear, quantitative, and comparative manner. Such studies will be crucial for elucidating the structure-activity relationships and unlocking the full therapeutic potential of this chemical class. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to explore this promising, yet understudied, scaffold.
Comparative Analysis of 2-Amino-3,6-dichloropyridine and Its Isomeric Alternatives: A Guide for Researchers
This guide provides a comparative analysis of the experimental data available for 2-amino-3,6-dichloropyridine and its structurally related isomers. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in compound selection and experimental design. The data presented is compiled from various studies and focuses on synthesis, characterization, and reported biological activities.
Physicochemical and Synthetic Comparison
The synthesis and physical properties of dichlorinated aminopyridines are crucial for their application in further chemical synthesis and biological screening. The following table summarizes key experimental data for 2-amino-3,6-dichloropyridine and its isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Synthesis Yield (%) | Purity (%) | Key Starting Materials |
| 2-Amino-3,6-dichloropyridine | C₅H₄Cl₂N₂ | 163.00 | Not explicitly found | Not explicitly found | Not explicitly found | 2,6-dichloro-3-nitropyridine |
| 2-Amino-3,5-dichloropyridine | C₅H₄Cl₂N₂ | 163.00 | 81 - 85 | 55.5 - 74.6 | 98.50 - 99.57 | 2-amino-5-chloropyridine, N-chlorosuccinimide |
| 3-Amino-2,6-dichloropyridine | C₅H₄Cl₂N₂ | 163.00 | 117.0 - 126.0 | Not explicitly found | ≥96.0 | Not explicitly found |
| 4-Amino-2,6-dichloropyridine | C₅H₄Cl₂N₂ | 163.00 | 142 - 144 | 43 | Not explicitly found | Not explicitly found |
| 4-Amino-3,5-dichloropyridine | C₅H₄Cl₂N₂ | 163.00 | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
Biological Activity Profile
Derivatives of aminodichloropyridines have been investigated for a range of biological activities. This section compares the reported activities of derivatives of the target compound and its alternatives.
| Compound Class | Reported Biological Activity | Example Organisms/Assays |
| Derivatives of 6-Chloro-pyridin-2-yl-amine | Antibacterial, Antifungal | Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, Escherichia coli, Fusarium oxysporum[1] |
| 2-Amino-3-cyanopyridine Derivatives | Carbonic Anhydrase Inhibition | Human CA I and II isoenzymes[2] |
| Antibacterial, Antifungal | Staphylococcus aureus, Escherichia coli, Candida albicans[3] | |
| Anticancer | Cytotoxic against different human tumor cells[4] | |
| 4-Amino-3,5-dichloropyridine Derivatives | Antimicrobial, Anticancer, Anti-inflammatory | General citation to potential activities[5] |
| 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines | Broad biological potential | Cardiovascular diseases (adenosine receptor agonists)[6][7][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols found in the literature for the synthesis and characterization of related compounds.
Synthesis of 2-Amino-3,5-dichloropyridine[9]
A solution of 2-amino-5-chloropyridine and N-chlorosuccinimide in a mixed solvent system (e.g., DMF and methanol) is stirred at a controlled temperature (e.g., 0 °C) for a specified duration (e.g., 8.5 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC) and Gas Chromatography (GC). Upon completion, the solvent is removed under reduced pressure to yield the crude product. Purification is achieved through recrystallization from a suitable solvent like ethyl acetate to afford the final product.
Synthesis of 2-Amino-3-nitro-6-chloropyridine[10]
Ammonia gas is introduced into a solution of 2,6-dichloro-3-nitropyridine in isopropanol at a controlled temperature (20-30 °C). The reaction mixture is stirred for an extended period (e.g., 24 hours) at room temperature. The completion of the reaction is monitored by TLC or GC to ensure all the starting material is consumed. The resulting product, 2-amino-3-nitro-6-chloro-pyridine, is then used in subsequent reactions.
General Procedure for Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives[1]
Derivatives can be synthesized from 2-amino-6-chloropyridine. For example, a mixture of 2-amino-6-chloropyridine and a substituted aldehyde in a solvent like ethanol with a catalytic amount of acetic acid is refluxed for several hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent (e.g., petroleum ether), and dried to yield the desired product.
Characterization Techniques
The synthesized compounds are typically characterized using a combination of the following spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the compounds.
-
Mass Spectrometry (MS): Electron Spray Ionization (ESI) mass spectrometry is used to determine the molecular weight of the synthesized compounds.
-
Elemental Analysis: The elemental composition (C, H, N) of the compounds is determined to confirm their empirical formula.
Visualizing Synthesis and Screening Workflows
To better illustrate the experimental processes, the following diagrams represent a typical synthesis workflow and a biological screening cascade.
Caption: A generalized workflow for the synthesis and characterization of a substituted aminopyridine.
Caption: A conceptual diagram illustrating a typical biological screening cascade for novel compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3,6-Dichloropyridin-2-amine
Immediate Safety and Handling Protocols
Before proceeding with the disposal process, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemically resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][3]
-
Emergency Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Do not breathe in dust or vapors.[1][3]
Quantitative Safety Data Summary
The following table summarizes the key hazard information for compounds structurally similar to 3,6-Dichloropyridin-2-amine, providing a basis for risk assessment.
| Hazard Classification | Description | Precautionary Statement Examples |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] | P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[3] P280: Wear protective gloves/ eye protection/ face protection.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2][3] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Step-by-Step Disposal Protocol
There are no specific experimental protocols for the neutralization of this compound. The standard and recommended procedure is to engage a licensed professional waste disposal service. The following workflow outlines the necessary steps for the safe collection and preparation of this chemical for disposal.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and will not leak or react.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.
-
The storage area should be secure and away from incompatible materials, such as strong oxidizing agents.
-
-
Professional Disposal:
-
The final disposal of this compound must be conducted by a licensed and approved waste disposal company.[1][2]
-
Methods may include controlled incineration with flue gas scrubbing to prevent the release of harmful combustion products like nitrogen oxides and hydrogen chloride gas.[2][4]
-
Do not dispose of this chemical into the sewer system or the general environment.[4]
-
-
Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
After thorough cleaning, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to render it unusable for other purposes.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 3,6-Dichloropyridin-2-amine
Essential Safety and Handling Guide for 3,6-Dichloropyridin-2-amine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following operational and disposal plans are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Based on data for analogous compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][2][3][4] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory. A face shield should be worn over goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for incidental contact.[5][6][7] Inspect gloves for damage before use and change them immediately if contaminated. For prolonged handling, consider double gloving. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to cover as much skin as possible.[5][8] |
| Respiratory Protection | Dust Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) should be used if dust will be generated, especially outside of a chemical fume hood.[1] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required in the laboratory.[8] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from preparation to post-handling decontamination.
Preparation
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]
-
Gather Materials: Before starting, assemble all necessary equipment, including the chemical, appropriate glassware, spatulas, and waste containers.
-
PPE Inspection: Inspect all PPE for integrity before donning.
Handling
-
Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat or glassine paper to avoid generating dust.
-
Dissolving: If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2]
-
Contamination Prevention: Use dedicated spatulas and glassware. If not possible, thoroughly decontaminate them after use.
Post-Handling
-
Decontamination: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. Dispose of the cleaning materials as hazardous waste.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
Disposal Plan: Managing this compound Waste
As a halogenated organic compound, this compound and all materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[9]
Waste Segregation and Collection
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container for all solid and liquid waste containing this compound.[9][10]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".[9] List all constituents and their approximate percentages for mixtures.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be placed in the solid hazardous waste container.[5]
Storage of Waste
-
Location: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12]
-
Container Integrity: Keep the waste container securely closed when not in use.
Disposal Procedure
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department to schedule a waste pickup.[9][10]
-
Empty Containers: "Empty" containers that held this compound must also be disposed of as hazardous waste, or decontaminated according to institutional protocols before being discarded.[9]
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Logical relationship for the disposal of this compound waste.
References
- 1. 3-アミノ-2,6-ジクロロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nj.gov [nj.gov]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
